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Foundational

An In-Depth Technical Guide to the Role of EP300/CREBBP Bromodomain Inhibition in Gene Expression Regulation

Abstract The paralogous proteins EP300 and CREBBP are master transcriptional co-activators that play a pivotal role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and their...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The paralogous proteins EP300 and CREBBP are master transcriptional co-activators that play a pivotal role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. A key functional module within these proteins is the bromodomain, an evolutionarily conserved acetyl-lysine binding domain that "reads" the epigenetic landscape. This guide provides a comprehensive technical overview of the role and mechanism of selective inhibitors targeting the EP300/CREBBP bromodomains, using the representative molecule EP300/CREBBP-IN-4 , in the context of gene expression regulation. We will delve into the molecular basis of action, provide detailed experimental protocols for characterization, and discuss the therapeutic implications for researchers, scientists, and drug development professionals.

The Central Role of EP300/CREBBP in Transcriptional Regulation

EP300 (also known as p300) and CREBBP (CREB-binding protein or CBP) are highly homologous, multi-domain proteins essential for a vast array of cellular processes, including proliferation, differentiation, and DNA repair.[1][2] Their function is intimately linked to their ability to remodel chromatin structure. They possess a highly conserved HAT domain that catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails and other proteins.[3][4] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin conformation that is permissive for transcription.[5]

Beyond their enzymatic HAT activity, EP300/CREBBP act as crucial signaling integrators and scaffolds. They are recruited to specific genomic loci by DNA-binding transcription factors, where they co-activate transcription.[6][7] This recruitment is often mediated by interactions with other proteins in large multi-protein complexes.

A critical domain for the function of EP300/CREBBP is the bromodomain. This ~110 amino acid module functions as a "reader" of acetylated lysine residues, tethering EP300/CREBBP and the associated transcriptional machinery to specific sites on chromatin marked by histone acetylation.[8][9] This reader function is crucial for the propagation and maintenance of active chromatin states and is a key mechanism for regulating gene expression.[6] The dysregulation of EP300/CREBBP activity is implicated in a variety of human diseases, most notably cancer, where mutations and aberrant expression are frequently observed.[10][11][12]

The EP300/CREBBP Bromodomain: A Druggable Target

The acetyl-lysine binding pocket of the bromodomain has been identified as a druggable target.[8][13] Small molecules that can competitively bind to this pocket can displace the bromodomain from its natural binding sites on acetylated histones. This provides a powerful chemical tool to probe the function of the bromodomain and a promising therapeutic strategy to disrupt pathological gene expression programs.

EP300/CREBBP-IN-4 is a potent and selective small molecule inhibitor designed to target the bromodomains of EP300 and CREBBP. Its mechanism of action is centered on this competitive displacement, leading to a disruption of the "read-write" cycle of histone acetylation and subsequent modulation of gene transcription.

Mechanism of Action of EP300/CREBBP-IN-4

The primary mechanism of EP300/CREBBP-IN-4 is the competitive inhibition of the bromodomain's interaction with acetylated lysine residues on histones. This leads to the displacement of EP300/CREBBP from enhancer and promoter regions of target genes.[6] Consequently, the recruitment of the transcriptional machinery is impaired, and the expression of genes regulated by these elements is downregulated. This is often associated with a decrease in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers.[6][14]

EP300_CREBBP_Inhibition_Pathway cluster_0 Normal Gene Activation cluster_1 Inhibition by EP300/CREBBP-IN-4 TF Transcription Factor EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP recruits Ac_Histone Acetylated Histone (H3K27ac) Bromodomain Bromodomain Ac_Histone->Bromodomain binds HAT_Domain HAT Domain Pol_II RNA Polymerase II EP300_CREBBP->Pol_II co-activates Inhibited_Bromo Inhibited Bromodomain Gene_Expression Target Gene Expression Pol_II->Gene_Expression Reduced_Expression Reduced Gene Expression Inhibitor EP300/CREBBP-IN-4 Inhibitor->Inhibited_Bromo binds & inhibits No_Binding Displaced from Chromatin Inhibited_Bromo->No_Binding results in

Caption: Mechanism of EP300/CREBBP-IN-4 action.

In-Depth Experimental Characterization of EP300/CREBBP-IN-4

A rigorous and multi-faceted experimental approach is essential to validate the mechanism of action and biological effects of EP300/CREBBP-IN-4. This section provides detailed, field-proven protocols for the comprehensive characterization of this class of inhibitors.

Biochemical Assays for Target Engagement and Potency

The initial characterization involves confirming direct binding to the target bromodomain and quantifying the inhibitor's potency.

Table 1: Biochemical Profile of EP300/CREBBP-IN-4

TargetAssay FormatIC50 (nM)
EP300 BromodomainAlphaScreen50
CREBBP BromodomainAlphaScreen65
BRD4(1) BromodomainAlphaScreen>10,000

This assay measures the disruption of the interaction between the bromodomain and an acetylated histone peptide.[9][13][15]

Materials:

  • His-tagged recombinant EP300 or CREBBP bromodomain protein.

  • Biotinylated histone H3K27ac peptide.

  • AlphaLISA Nickel Chelate Acceptor beads.

  • Streptavidin Donor beads.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • 384-well white microplates.

  • EP300/CREBBP-IN-4 compound series.

Procedure:

  • Prepare serial dilutions of EP300/CREBBP-IN-4 in DMSO and then dilute in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO vehicle control.

  • Add 5 µL of a solution containing the His-tagged bromodomain and the biotinylated histone peptide to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a suspension containing AlphaLISA Acceptor beads and Streptavidin Donor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Assays for Biological Activity

Cellular assays are crucial to determine the on-target effects of the inhibitor in a biological context.

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-453 for AR-positive breast cancer).[6][14]

  • Complete cell culture medium.

  • EP300/CREBBP-IN-4 stock solution (e.g., 10 mM in DMSO).

  • 96-well clear-bottom white plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of EP300/CREBBP-IN-4 in complete medium.

  • Treat the cells with the inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).[16]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Determine the IC50 for cell proliferation.

Table 2: Anti-proliferative Activity of EP300/CREBBP-IN-4

Cell LineCancer TypeIC50 (µM)
MDA-MB-453AR+ Breast Cancer0.5
K562Leukemia0.8

This protocol assesses the inhibitor's effect on global levels of specific histone acetylation marks.

Materials:

  • Cell line of interest.

  • EP300/CREBBP-IN-4.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-H3K27ac, anti-total Histone H3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Treat cells with EP300/CREBBP-IN-4 or DMSO for a defined time (e.g., 6 hours).

  • Harvest cells and lyse in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the H3K27ac signal to total H3.

Target Gene Engagement and Transcriptional Consequences

To confirm that the inhibitor affects gene expression by displacing EP300/CREBBP from chromatin, Chromatin Immunoprecipitation (ChIP) and RNA-sequencing are performed.

This technique is used to determine the occupancy of EP300/CREBBP at specific gene regulatory regions.

Materials:

  • Cell line of interest.

  • EP300/CREBBP-IN-4.

  • Formaldehyde for cross-linking.

  • ChIP-grade antibody against EP300 or CREBBP.

  • Protein A/G magnetic beads.

  • Buffers for lysis, washing, and elution.

  • qPCR primers for target gene promoters/enhancers (e.g., MYC enhancer).[6]

Procedure:

  • Treat cells with EP300/CREBBP-IN-4 or DMSO for a short duration (e.g., 1-4 hours).

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse cells and sonicate to shear chromatin.

  • Incubate the chromatin with the anti-EP300/CREBBP antibody overnight.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes and reverse the cross-links.

  • Purify the DNA.

  • Perform qPCR using primers for specific genomic regions to quantify enrichment.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Data Analysis & Interpretation Assay AlphaScreen Assay IC50 Determine IC50 Assay->IC50 Prolif Proliferation Assay IC50->Prolif WB Western Blot (H3K27ac) Prolif->WB ChIP ChIP-qPCR/seq WB->ChIP RNAseq RNA-sequencing ChIP->RNAseq Gene_Expression_Analysis Differential Gene Expression RNAseq->Gene_Expression_Analysis Pathway_Analysis Pathway Enrichment Analysis Gene_Expression_Analysis->Pathway_Analysis Mechanism Elucidate Mechanism of Action Pathway_Analysis->Mechanism

Caption: Workflow for characterizing EP300/CREBBP inhibitors.

Applications in Research and Therapeutic Potential

EP300/CREBBP bromodomain inhibitors like EP300/CREBBP-IN-4 are invaluable tools for dissecting the role of these co-activators in health and disease.

  • Oncology: These inhibitors have shown significant anti-proliferative effects in various cancer models, including hematological malignancies and solid tumors.[6][17] They can disrupt oncogenic transcription programs driven by key transcription factors such as MYC, GATA1, and the Androgen Receptor (AR).[6][14] This makes them promising candidates for cancer therapy, particularly in tumors addicted to these transcriptional pathways.

  • Immunology and Inflammation: EP300/CREBBP are involved in regulating the expression of pro-inflammatory genes. Bromodomain inhibitors can be used to study and potentially treat inflammatory diseases. Recent studies have also shown that inhibiting the EP300/CREBBP bromodomain can reduce tumor-associated neutrophils and activate antitumor immunity.[17][18]

  • Neuroscience: Given the role of epigenetic regulation in neuronal function and memory, these inhibitors can be used to explore the involvement of EP300/CREBBP in neurological disorders.

Conclusion and Future Perspectives

The development of potent and selective EP300/CREBBP bromodomain inhibitors, represented here by EP300/CREBBP-IN-4, has opened up new avenues for understanding the intricate mechanisms of gene expression regulation. The experimental framework provided in this guide offers a robust strategy for the characterization of such molecules. The ability to pharmacologically modulate the "reader" function of these critical co-activators holds immense therapeutic potential. Future research will likely focus on exploring combination therapies, identifying predictive biomarkers for patient stratification, and expanding the application of these inhibitors to a wider range of diseases.

References

  • Philpott, M., et al. (2011). Bromodomain-peptide displacement assays for interactome mapping and inhibitor discovery. Molecular BioSystems.
  • Philpott, M., et al. (2011). Bromodomain-peptide displacement assays for interactome mapping and inhibitor discovery. Molecular BioSystems.
  • Gacias, M., et al. (2019). New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development. Molecules.
  • Stott, K., et al. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Molecular Cancer Therapeutics.
  • Benchchem. (n.d.).
  • Stott, K., et al. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. PubMed.
  • Zhang, Y., et al. (2024).
  • Reaction Biology. (n.d.). Bromodomain Assay Service (Reader Domain Assays).
  • Zhang, Y., et al. (2024).
  • BPS Bioscience. (n.d.). Bromodomain Screening & Profiling.
  • PTVs in functional HAT and bromodomain regions were exclusively associ
  • Lasko, L. M., et al. (2023). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ACS Chemical Biology.
  • Li, N., et al. (2022). Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma. Cancers.
  • Lasko, L. M., et al. (2023). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ACS Chemical Biology.
  • Foghorn Therapeutics. (n.d.). Discovery of potent and selective EP300 degraders with anti-cancer activity.
  • Meyer, S. N., et al. (2013). Somatic mutations of the CREBBP and EP300 genes affect response to histone deacetylase inhibition in malignant DLBCL clones. Blood Cancer Journal.
  • Jiang, Y., et al. (2017). Inactivation of CREBBP expands the germinal center B cell compartment, down-regulates MHCII expression and promotes DLBCL growth.
  • Jiang, Y., et al. (2025). Blunted CD40-responsive enhancer activation in CREBBP-mutant lymphomas can be restored by enforced CD4 T-cell engagement. Blood.
  • Lasko, L. M., et al. (2023). Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. bioRxiv.
  • Meyer, S. N., et al. (2019). Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Therapeutic Vulnerabilities in Non-Hodgkin Lymphoma. Immunity.
  • Wang, L., et al. (2023). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies.
  • Wang, G., et al. (2022). CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells. PLOS ONE.
  • Stott, K., et al. (2018).
  • Synapse. (2024). What are CREBBP inhibitors and how do they work?.
  • Li, W., et al. (2019). Downregulating CREBBP inhibits proliferation and cell cycle progression and induces daunorubicin resistance in leukemia cells. Oncology Letters.
  • Liu, Y., et al. (2019).
  • Liu, Y., et al. (2019). Strategy for Overcoming Crebbp and EP300 Mutations in Lymphoma: Development of First-in-Class HAT Activators.

Sources

Exploratory

Epigenetic Vulnerabilities: The Therapeutic Potential of Targeting EP300/CREBBP in Oncology

Executive Summary The paralogous multidomain proteins EP300 (p300) and CREBBP (CBP) function as master transcriptional co-activators and lysine acetyltransferases (KATs). By catalyzing the acetylation of histone H3 at ly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paralogous multidomain proteins EP300 (p300) and CREBBP (CBP) function as master transcriptional co-activators and lysine acetyltransferases (KATs). By catalyzing the acetylation of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac), they orchestrate the activation of lineage-specific enhancers and promoters[1]. Dysregulation of the EP300/CREBBP axis is a hallmark of numerous malignancies, driving oncogenic transcriptional programs such as the MYC/IRF4 network in hematological cancers[2].

From a drug development perspective, EP300 and CREBBP present a unique opportunity: they are highly druggable via their histone acetyltransferase (HAT) and bromodomains (BRD), and they exhibit a profound synthetic lethal relationship in specific genetic contexts[3]. This technical guide dissects the mechanistic rationale for targeting EP300/CREBBP, evaluates current pharmacological modalities, and provides self-validating experimental workflows for preclinical target validation.

Mechanistic Rationale: The Paralogous Synthetic Lethality Paradigm

EP300 and CREBBP share extensive sequence homology (>95% in their catalytic domains) and exhibit significant functional redundancy in normal cellular physiology[1]. However, loss-of-function mutations in the CREBBP gene are highly prevalent in diffuse large B-cell lymphoma (DLBCL), lung cancer, bladder cancer, and anaplastic thyroid cancers[3][4].

When a cancer cell loses CREBBP function, it becomes transcriptionally addicted to its paralog, EP300, to maintain essential enhancer acetylation and cell cycle progression[3]. Ablation or pharmacological inhibition of EP300 in a CREBBP-deficient background induces G1–S cell-cycle arrest and subsequent apoptosis, primarily due to the catastrophic downregulation of MYC expression[3]. This synthetic lethality provides a wide therapeutic window, allowing for the selective eradication of tumor cells while sparing wild-type healthy tissues that retain functional redundancy.

SyntheticLethality WT Wild-Type Cell (CREBBP & EP300 Active) Survival Cell Survival & Proliferation WT->Survival Functional Redundancy Mut CREBBP-Mutant Cancer Cell (Loss of CREBBP) EP300_Comp EP300 Compensatory Hyper-Dependency Mut->EP300_Comp Synthetic Lethality Setup Drug EP300 Inhibitor/PROTAC EP300_Comp->Drug Pharmacological Intervention EP300_Comp->Survival Uninhibited State Apoptosis Apoptosis / Cell Death Drug->Apoptosis Dual Acetyltransferase Loss

Fig 1: Synthetic lethal relationship between CREBBP and EP300 in cancer models.

Pharmacological Modalities: From Inhibition to Degradation

The structural complexity of EP300/CREBBP allows for multiple distinct targeting modalities. Early efforts focused on non-specific HAT inhibitors, but the field has rapidly advanced to highly potent, domain-specific inhibitors and heterobifunctional degraders (PROTACs).

  • HAT Domain Inhibitors: Molecules like A-485 and CPI-1612 directly compete with acetyl-CoA in the catalytic pocket, suppressing H3K27ac and H3K18ac levels[1]. These compounds effectively block oncogenic transcriptional programs in both hematological and solid tumors[5].

  • Bromodomain (BRD) Inhibitors: Compounds such as CCS1477 (Inobrodib) displace EP300/CREBBP from acetylated chromatin, preventing the reading of epigenetic marks. CCS1477 is currently advancing through Phase I/IIa clinical trials for metastatic castration-resistant prostate cancer and hematological malignancies[2].

  • Targeted Protein Degradation (PROTACs): Because EP300/CREBBP act as massive scaffolding proteins, enzymatic inhibition may not fully abrogate their oncogenic function. PROTACs (e.g., MC-1) recruit E3 ligases (like VHL) to induce proteasome-dependent degradation of the entire protein[6]. Notably, structural nuances have enabled the design of paralogue-selective degraders that preferentially eliminate EP300 over CREBBP, maximizing the synthetic lethal effect while minimizing systemic toxicity[6].

Quantitative Summary of Key EP300/CREBBP Modulators
CompoundModalityTarget DomainClinical StatusKey Quantitative Metric
A-485 InhibitorHAT CatalyticPreclinicalCellular H3K27ac IC50 ~73 nM[1]
CPI-1612 InhibitorHAT CatalyticPreclinicalCellular H3K18ac IC50 <10 nM[1]
CCS1477 InhibitorBromodomainPhase I/IIaBiochemical IC50 ~1.3 nM[2]
MC-1 PROTACHAT (VHL E3)Preclinical>100-fold selectivity for EP300[6]

Self-Validating Experimental Workflows for Target Validation

To ensure scientific integrity and reproducibility, the evaluation of novel EP300/CREBBP modulators must follow a rigorous, multi-tiered workflow. The causality of observed phenotypic changes (e.g., apoptosis) must be directly linked to intracellular target engagement and subsequent epigenetic remodeling.

Workflow Compound Lead Compound (HATi, BRDi, or PROTAC) TE 1. Target Engagement (NanoBRET / CETSA) Compound->TE Confirm Intracellular Binding Functional 2. Epigenomic Profiling (CUT&RUN H3K27ac) TE->Functional Assess Chromatin Alterations Phenotypic 3. Phenotypic Assays (Proliferation / Apoptosis) Functional->Phenotypic Evaluate Cellular Viability

Fig 2: Self-validating workflow for evaluating EP300/CREBBP modulators.

Protocol 1: Quantifying In Cellulo Target Engagement via NanoBRET

Causality & Rationale: Biochemical IC50 values often fail to translate in vivo due to poor cellular permeability or subcellular compartmentalization. NanoBRET (Bioluminescence Resonance Energy Transfer) provides a live-cell, real-time quantification of compound binding within the native nuclear environment, ensuring the drug physically reaches the EP300/CREBBP HAT or BRD domain.

  • Cell Preparation & Transfection: Plate HEK293T or target cancer cells (e.g., MCF-7) at 2×104 cells/well in a 96-well format. Transfect with a plasmid encoding a NanoLuc-EP300 fusion protein.

  • Tracer Equilibration: After 24 hours, introduce a cell-permeable fluorescent tracer that reversibly binds the EP300 catalytic pocket. Allow 2 hours for equilibration. The proximity of the tracer to NanoLuc generates a baseline BRET signal.

  • Compound Displacement: Add the test compound (e.g., CPI-1612) in a 10-point dose-response titration. Incubate for 2 hours.

  • Signal Quantification: Add Nano-Glo substrate and measure luminescence (donor) and fluorescence (acceptor) simultaneously. Calculate the BRET ratio. A decrease in the BRET ratio indicates successful displacement of the tracer by the test compound.

  • Validation Checkpoint: Always include a structurally similar but biochemically inactive analog as a negative control. If the inactive analog reduces the BRET signal, it indicates non-specific luminescence quenching or membrane disruption rather than true target engagement.

Protocol 2: High-Fidelity Epigenomic Profiling via CUT&RUN (H3K27ac)

Causality & Rationale: To prove that target engagement translates to functional epigenetic modulation, one must measure the depletion of active enhancer marks. Traditional ChIP-seq suffers from high background noise due to formaldehyde cross-linking and harsh sonication. CUT&RUN (Cleavage Under Targets and Release Using Nuclease) utilizes targeted in situ cleavage, preserving native chromatin states and requiring exponentially fewer cells, thereby providing a high-fidelity readout of H3K27ac depletion upon EP300 inhibition.

  • Cell Permeabilization & Immobilization: Harvest 1×105 compound-treated cells. Wash and bind cells to Concanavalin A-coated magnetic beads. Permeabilize using a digitonin-based buffer to allow antibody entry without lysing the nucleus.

  • Targeted Antibody Binding: Incubate the immobilized cells overnight at 4°C with a highly validated, ChIP-grade primary antibody against H3K27ac.

  • pAG-MNase Cleavage: Wash unbound antibody and add Protein A/G fused to Micrococcal Nuclease (pAG-MNase). The pAG domain tethers the nuclease specifically to the H3K27ac antibodies. Activate the MNase by adding Calcium ( Ca2+ ) for exactly 2 hours at 0°C to induce localized DNA cleavage.

  • DNA Extraction & Sequencing: Stop the reaction with EGTA. Extract the released DNA fragments and prepare libraries for Next-Generation Sequencing (NGS).

  • Validation Checkpoint: Spike in a known concentration of E. coli DNA prior to extraction to normalize sequencing reads across different compound doses. Include an IgG isotype control sample to establish the baseline background noise. Successful EP300/CREBBP inhibition will manifest as a global, dose-dependent collapse of H3K27ac peaks at distal enhancer regions.

References

  • Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. AACR Journals. 3

  • The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. PMC - NIH. 2

  • Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma. PMC - NIH. 5

  • Abstract 3068: CREBBP/EP300 disruption promotes tumor progression and confers synthetic lethality in anaplastic thyroid cancers. AACR Journals. 4

  • Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. bioRxiv. 1

  • Paralogue-Selective Degradation of the Lysine Acetyltransferase EP300. JACS Au. 6

Sources

Foundational

A Technical Guide to Investigating Ep300/CREBBP-IN-4 (Inobrodib/CCS1477) in Hematological Malignancies

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Rationale for Targeting EP300/CBP The landscape of epigenetic therapy in oncology is rapidly evolving, with a significant fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rationale for Targeting EP300/CBP

The landscape of epigenetic therapy in oncology is rapidly evolving, with a significant focus on targeting the enzymes that write, read, and erase histone modifications. Among these, the histone acetyltransferases (HATs) CREB-binding protein (CREBBP or CBP) and its paralog E1A-binding protein p300 (EP300) have emerged as critical targets in hematological malignancies.[1][2] These proteins are master transcriptional co-activators that regulate the expression of thousands of genes involved in cell proliferation, differentiation, and apoptosis.[1][2][3]

Genetic aberrations, including mutations and translocations involving CREBBP and EP300, are highly recurrent in blood cancers such as Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL), Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM).[1][4][5] These alterations often lead to a dependency on the remaining functional paralog for survival, creating a therapeutic vulnerability. This guide provides a comprehensive technical overview of Ep300/CREBBP-IN-4, also known as inobrodib or CCS1477, a first-in-class, potent, and selective small molecule inhibitor of the EP300/CBP bromodomains, and outlines a strategic experimental framework for its investigation in hematological malignancy research.[6][7]

Ep300/CREBBP-IN-4 (Inobrodib/CCS1477): A Profile of the Inhibitor

Inobrodib (CCS1477) represents a significant advancement in epigenetic drug development. It is an orally bioavailable small molecule designed to selectively target the bromodomains of EP300 and CBP.[6][8]

Mechanism of Action: Disrupting the Enhancer Landscape

The primary mechanism of action for inobrodib is the competitive inhibition of the EP300/CBP bromodomain.[6][7] Bromodomains are "reader" modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for tethering the EP300/CBP acetyltransferase machinery to specific chromatin regions, particularly active enhancers, to maintain a transcriptionally permissive state.

By binding to the acetyl-lysine binding pocket of the bromodomain, inobrodib displaces EP300/CBP from chromatin. This leads to a rapid and profound reduction in histone H3 lysine 27 acetylation (H3K27ac) at key gene-regulatory elements, especially super-enhancers that drive the expression of critical oncogenes in hematological malignancies, such as MYC, MYB, and IRF4.[1][7][9] The resulting collapse of the oncogenic transcriptional network induces cell cycle arrest, differentiation, and apoptosis in susceptible cancer cells.[7][9]

cluster_0 Normal Cell State cluster_1 Effect of Inobrodib (CCS1477) TF Oncogenic TFs (e.g., MYC, IRF4) Enhancer Super-Enhancer TF->Enhancer binds EP300_CBP EP300/CBP Complex H3K27ac H3K27 Acetylation EP300_CBP->H3K27ac catalyzes Enhancer->EP300_CBP recruits via Bromodomain Gene Oncogene Transcription H3K27ac->Gene activates Inobrodib Inobrodib (CCS1477) EP300_CBP_i EP300/CBP Complex Inobrodib->EP300_CBP_i binds & inhibits Bromodomain H3K27ac_i H3K27ac ↓↓ EP300_CBP_i->H3K27ac_i catalysis blocked Enhancer_i Super-Enhancer Enhancer_i->EP300_CBP_i recruitment blocked Gene_i Transcription Repression H3K27ac_i->Gene_i represses

Caption: Mechanism of Inobrodib Action.

Key Differentiators from Other Epigenetic Modulators

A critical aspect of inobrodib's profile is its clear differentiation from BET (Bromodomain and Extra-Terminal domain) inhibitors, another class of bromodomain inhibitors that have shown promise in hematology.

FeatureInobrodib (EP300/CBPi)BET Inhibitors (e.g., JQ1)
Primary Targets Bromodomains of EP300 and CBP[6][10]Bromodomains of BRD2, BRD3, BRD4, BRDT[6]
Binding Potency >200x more potent for p300/CBP vs. BRD4[6]High potency for BRD4
Downstream Effects Profound downregulation of AR, AR-splice variants, and MYC[6]More promiscuous effects on gene expression[6]
Resistance Profile Remains effective in BET inhibitor-resistant cell lines[6]Susceptible to acquired resistance mechanisms
Toxicity Profile Reversible, dose-proportional reduction in platelets is a known on-target effect[8]Thrombocytopenia is a common class-wide toxicity

Core Experimental Workflows for Preclinical Evaluation

A robust preclinical assessment of inobrodib requires a multi-faceted approach, moving from biochemical validation to complex in vivo models. This workflow ensures a thorough understanding of the compound's potency, mechanism, and therapeutic potential.

Caption: Recommended Experimental Workflow.

Detailed Experimental Protocols

This assay quantitatively determines the IC50 of inobrodib against the EP300 HAT domain.[11][12]

  • Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of EP300.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the acetylation of a biotinylated histone H3 peptide by the EP300 catalytic domain.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1% BSA, 0.01% Tween-20, 1 mM DTT).

      • Serially dilute inobrodib in DMSO, followed by a dilution in assay buffer to achieve final concentrations (e.g., 1 nM to 10 µM).

      • Prepare a solution of recombinant EP300 catalytic domain, biotinylated H3 (1-21) peptide, and Acetyl-CoA in assay buffer.

    • Reaction Incubation:

      • In a 384-well assay plate, add 5 µL of the diluted inobrodib or DMSO vehicle control.

      • Add 5 µL of the enzyme/peptide/co-factor mix to each well to initiate the reaction.

      • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

    • Detection:

      • Prepare a detection mix containing a Europium-labeled anti-acetylated H3 antibody and Streptavidin-Allophycocyanin (APC).

      • Add 10 µL of the detection mix to each well to stop the reaction.

      • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition:

      • Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor (Europium) and acceptor (APC) wavelengths.

      • Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC50 value.

This protocol validates that inobrodib engages its target in a cellular context by measuring changes in a key pharmacodynamic biomarker, H3K27ac.

  • Objective: To quantify the reduction of H3K27ac levels in hematological cancer cell lines following treatment with inobrodib.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment:

      • Plate hematological cancer cells (e.g., MM.1S, KARPAS-422) at a density of 0.5 x 10^6 cells/mL.

      • Treat cells with a dose range of inobrodib (e.g., 10 nM to 1 µM) and a DMSO vehicle control for a short duration (e.g., 3-6 hours) to observe direct effects on histone acetylation.[11]

    • Histone Extraction:

      • Harvest cells by centrifugation and wash with ice-cold PBS.

      • Lyse the cells using a hypotonic buffer and isolate the nuclear fraction.

      • Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H2SO4).

      • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

    • Protein Quantification and SDS-PAGE:

      • Quantify histone concentration using a Bradford or BCA assay.

      • Denature equal amounts of histone extracts (e.g., 5-10 µg) and separate on a 15% SDS-PAGE gel.

    • Immunoblotting:

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate overnight at 4°C with a primary antibody against H3K27ac (e.g., 1:1000 dilution).

      • As a loading control, probe a parallel membrane or re-probe the same membrane with an antibody for total Histone H3.

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

      • Develop with an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.

This workflow assesses the anti-tumor activity of inobrodib in a preclinical animal model.

  • Objective: To determine the effect of inobrodib on tumor growth in vivo.

  • Model: Subcutaneous xenograft model using a relevant human hematological cancer cell line (e.g., Karpas-422 for DLBCL) in immunocompromised mice (e.g., NOD/SCID).[13]

  • Step-by-Step Methodology:

    • Cell Implantation:

      • Inject 5-10 million cells suspended in PBS and Matrigel subcutaneously into the flank of each mouse.

    • Tumor Growth and Randomization:

      • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).

      • When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Inobrodib at various doses).

    • Drug Administration:

      • Administer inobrodib or vehicle control orally (p.o.) according to the determined schedule (e.g., once daily, or an intermittent schedule like 4 days on/3 days off).[8][14]

    • Monitoring and Endpoint:

      • Measure tumor volume and body weight 2-3 times per week.

      • Monitor for any signs of toxicity.

      • The study endpoint is typically reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or at a fixed time point.

    • Pharmacodynamic Analysis (Optional):

      • At the end of the study (or in a satellite group), collect tumor and plasma samples at specific time points post-final dose to analyze H3K27ac levels (by Western blot or IHC) and drug concentration (by LC-MS/MS), respectively.

Data Interpretation and Clinical Context

Biomarkers of Response

Successful target engagement by inobrodib is expected to yield a clear set of molecular and cellular changes.

  • Pharmacodynamic Biomarkers: A dose-dependent reduction in global and enhancer-specific H3K27ac is the most direct indicator of on-target activity.[1][15]

  • Transcriptional Biomarkers: RNA-sequencing should reveal significant downregulation of an "enhancer-driven" oncogenic signature, including MYC, IRF4, and their downstream targets.[1][9]

  • Phenotypic Biomarkers: In vitro, a G1 cell cycle arrest and induction of apoptosis are expected outcomes. In vivo, this translates to tumor growth inhibition or regression.[7][8]

Clinical Translation

The preclinical data for inobrodib (CCS1477) has supported its advancement into clinical trials. An ongoing Phase 1/2a study (NCT04068597) is evaluating its safety and efficacy as a monotherapy and in combination with standard-of-care agents for patients with relapsed/refractory Multiple Myeloma, Lymphoma, AML, and Myelodysplastic Syndromes (MDS).[14][16] Early results have shown a manageable safety profile and encouraging signs of clinical activity, including objective responses in heavily pre-treated patients.[7]

Conclusion and Future Directions

Ep300/CREBBP-IN-4 (inobrodib) is a highly promising, mechanistically distinct epigenetic agent with significant potential in hematological malignancies. Its ability to selectively disrupt the EP300/CBP-driven transcriptional programs that fuel these cancers provides a strong rationale for its continued investigation. The experimental workflows detailed in this guide offer a robust framework for researchers to explore its activity, identify sensitive patient populations, and rationalize novel combination strategies to improve outcomes for patients with these challenging diseases. Future research will likely focus on refining patient selection biomarkers, overcoming potential resistance mechanisms, and exploring synergistic combinations with other targeted and immunotherapeutic agents.

References

  • CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. (2017, December 4). CellCentric. [Link]

  • Jiang, Y., et al. (2023). CREBBP lysine acetyltransferase domain mutations create zombie enzymes that alter chromatin loading dynamics and prevent EP300 redundancy. bioRxiv. [Link]

  • CREBBP/EP300 with high-frequency mutations in hematological malignancies. (2023). ResearchGate. [Link]

  • Yang, J., et al. (2023). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. Cancers (Basel). [Link]

  • Lasko, L. M., et al. (2023). Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. ACS Chemical Biology. [Link]

  • Dominici, C., et al. (2024). ANTI-CANCER ACTIVITY OF POTENT AND SELECTIVE EP300 DEGRADATION IN HEMATOLOGICAL MALIGNANCIES. Foghorn Therapeutics. [Link]

  • Dual BET and CBP/p300 Inhibitor in Patients With Targeted Advanced Solid Tumors and Hematological Malignancies. (2022). National Cancer Institute. [Link]

  • A Phase 1 Study of EP31670, a Dual BET and CBP/p300 Inhibitor in Patients With Targeted Advanced Solid Tumors and Hematological Malignancies. (2022). ClinicalTrials.gov. [Link]

  • Nicosia, L., et al. (2023). Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies. Cancer Cell. [Link]

  • Pérez-Peña, J., et al. (2025). Mutations in CREBBP and EP300 HAT and Bromo Domains Drive Hypermutation and Predict Survival in GI Cancers Treated with Immunotherapy. MDPI. [Link]

  • Romero-Moya, D., et al. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Molecular Cancer Research. [Link]

  • Lasko, L. M., et al. (2023). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ACS Chemical Biology. [Link]

  • Yang, J., et al. (2023). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. PubMed. [Link]

  • Lasko, L. M., et al. (2023). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. PMC. [Link]

  • CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. (2026, January 23). OncLive. [Link]

  • Zhang, M., et al. (2022). Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma. PMC. [Link]

  • Novel multifunctional degraders of EP300/CBP and IKZF1/3 with potent anti-myeloma activity. (2025, November 3). ASH Publications. [Link]

  • CCS1477 preferentially targets the bromodomains of EP300 and CBP. ResearchGate. [Link]

  • A first-in-class p300/CBP bromodomain inhibitor for the treatment of prostate cancer and hematologic malignancies. CellCentric. [Link]

  • Potent pre-clinical and early phase clinical activity of EP300/CBP bromodomain inhibitor CCS1477 in multiple myeloma. (2022, December 10). CellCentric. [Link]

  • Meyer, S. N., et al. (2019). Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Targetable Dependencies in Lymphoma. Immunity. [Link]

  • Wang, L., et al. (2024). The epigenetic regulators EP300/CREBBP represent promising therapeutic targets in MLL-rearranged acute myeloid leukemia. PMC. [Link]

  • Bommi-Reddy, A., et al. (2022). CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells. PLOS One. [Link]

  • Bommi-Reddy, A., et al. (2021). CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells. bioRxiv. [Link]

  • Jiang, Y., et al. (2025). Blunted CD40-responsive enhancer activation in CREBBP-mutant lymphomas can be restored by enforced CD4 T-cell engagement. ASH Publications. [Link]

  • CREBBP/EP300 interact with multiple proteins to induce leukemogenesis. ResearchGate. [Link]

  • The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. (2023, February 14). MDPI. [Link]

  • Pharmacokinetics, Pharmacodynamics, and Pharmacogenomics. ACCP. [Link]

  • Development of a novel class of CBP/EP300 bromodomain inhibitors which block TNF-α induced NFκB signaling. ChemRxiv. [Link]

  • Cancer Pharmacokinetics and Pharmacodynamics. Moffitt. [Link]

Sources

Exploratory

Decoding EP300/CREBBP: Epigenetic Mechanisms, Synthetic Lethality, and Therapeutic Workflows

Executive Summary The paralogous transcriptional co-activators EP300 (p300) and CREBBP (CBP) are master regulators of the eukaryotic epigenome. By catalyzing the acetylation of histone lysine residues—most notably H3K27a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paralogous transcriptional co-activators EP300 (p300) and CREBBP (CBP) are master regulators of the eukaryotic epigenome. By catalyzing the acetylation of histone lysine residues—most notably H3K27ac and H3K18ac—they establish active chromatin states at promoters and super-enhancers, driving the transcription of critical genes, including the oncogene MYC[1].

Historically considered "undruggable," the CBP/p300 axis has recently emerged as a highly actionable therapeutic target. This whitepaper synthesizes the mechanistic foundations of CBP/p300 synthetic lethality, evaluates the latest pharmacological modulators (catalytic inhibitors vs. PROTACs), and provides field-proven, self-validating experimental workflows for quantifying global epigenetic erasure.

The Mechanistic Duality and Synthetic Lethality of CBP/p300

Despite sharing high sequence homology and structural domains—including a Histone Acetyltransferase (HAT) domain and a Bromodomain (BRD)—CBP and p300 maintain both unique and redundant transcriptional programs[2].

In normal cellular physiology, these paralogs compensate for one another. However, in oncology, this redundancy creates an exploitable vulnerability. Loss-of-function mutations in the CREBBP gene are highly prevalent in various malignancies, including small cell lung cancers (SCLC), diffuse large B-cell lymphoma (DLBCL), and follicular lymphoma (FL)[2][3].

The Causality of Synthetic Lethality: When a cancer cell loses CBP function due to somatic mutation, it becomes entirely dependent on the residual HAT activity of p300 to maintain the acetylation of super-enhancers driving oncogenic survival factors (e.g., MYC). Ablating or inhibiting p300 in a CBP-deficient background triggers a catastrophic loss of H3K27ac, downregulating MYC expression, and inducing G1-S cell-cycle arrest followed by apoptosis[1][3].

G N1 Normal Cell (Wild-type CBP & p300) N2 CREBBP Mutation (Loss of CBP) N1->N2 Somatic Mutation N3 CBP-Deficient Cancer Cell (Dependent on p300) N2->N3 N4 p300 Inhibition (e.g., A-485) N3->N4 Targeted Therapy N5 Loss of H3K27ac Downregulation of MYC N4->N5 N6 Synthetic Lethality (Apoptosis / G1-S Arrest) N5->N6

Fig 1. Synthetic lethal targeting of p300 in CBP-deficient cancer cells.

Pharmacological Modulation: Inhibitors vs. Degraders

For years, research relied on tool compounds like C646, which suffered from poor cellular permeability and off-target reactivity[4][5]. The landscape shifted with the development of highly selective, drug-like molecules and proteolysis-targeting chimeras (PROTACs).

Because small molecule inhibitors that target individual domains (HAT or BRD) often fail to abrogate the full scaffolding functionality of the CBP/p300 complex, PROTACs have been engineered to hijack the ubiquitin-proteasome system (via CRBN E3 ligase) to degrade the entire protein[6][7].

Quantitative Comparison of Key EP300/CREBBP Modulators
CompoundModalityPrimary Target DomainPotency (IC50 / DC50)Mechanism of Action
A-485 Small MoleculeHAT Domainp300: 9.8 nM, CBP: 2.6 nMAcetyl-CoA competitive catalytic inhibitor. Selectively inhibits lineage-specific tumor proliferation[5][8].
CCS1477 Small MoleculeBromodomainp300: 1.3 nMCompetitive displacement of acetyl-lysine binding, preventing chromatin reading[6].
dCBP-1 PROTACBromodomain (Ligand)DC50: < 50 nMHeterobifunctional CRBN-mediated proteasomal degradation of both CBP and p300[6][9].
JQAD1 PROTACHAT Domain (Ligand)DC50: ~30 nMSelective CRBN-mediated degradation of p300 over CBP, driving MYCN downregulation[6][7].

Self-Validating Experimental Workflows

As an Application Scientist, I frequently observe a critical failure point in epigenetic research: improper normalization during global acetylation erasure .

When treating cells with a potent HAT inhibitor like A-485, global H3K27ac levels plummet[5]. If you perform standard ChIP-seq, bioinformatic pipelines assume that the total number of sequence reads between the control and treated samples should be equal. Consequently, the software artificially scales up the background noise in the A-485 treated sample, completely masking the biological loss of acetylation.

The Causality of the Solution: To accurately quantify a global reduction in histone marks, you must use an exogenous reference. By spiking in a known, constant amount of foreign chromatin (e.g., Drosophila) relative to the human cell count before immunoprecipitation, you create an absolute baseline. If human H3K27ac drops but Drosophila H2Av remains constant, you can mathematically scale the human reads to reveal the true magnitude of epigenetic erasure[10][11].

Protocol: Spike-In Quantitative ChIP-seq (siQ-ChIP) for H3K27ac Profiling

Step 1: Cell Preparation & Crosslinking

  • Culture 1x10^6 human cancer cells (e.g., PC-3 or HeLa) per condition (DMSO control vs. 1 µM A-485 for 3 hours).

  • Crosslink cells using 1% formaldehyde for 10 minutes at room temperature. Quench with 0.125 M glycine.

  • Lyse cells and sonicate chromatin to an average fragment size of 200–500 bp using a focused ultrasonicator.

Step 2: Exogenous Spike-In Addition (Critical Step)

  • Obtain standardized Drosophila melanogaster S2 cell chromatin.

  • Add Drosophila chromatin to the human chromatin lysate at a precise 1:50 ratio (e.g., 2% of the total human DNA mass)[10]. Note: This ratio must be identical across all biological replicates and conditions.

Step 3: Co-Immunoprecipitation

  • Set aside 5% of the spiked lysate as the "Input" control.

  • To the remaining lysate, add 2 µg of highly validated anti-H3K27ac antibody (Target) and 0.5 µg of anti-Drosophila H2Av antibody (Spike-in control).

  • Incubate overnight at 4°C, then capture complexes using Protein A/G magnetic beads.

Step 4: Washing, Elution, and Sequencing

  • Wash beads sequentially with Low Salt, High Salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute chromatin, reverse crosslinks (65°C overnight), and purify DNA.

  • Prepare multiplexed libraries and sequence on an Illumina platform (paired-end, minimum 30M reads/sample).

Step 5: Bioinformatic Scaling

  • Align reads in parallel to the Human reference genome (hg38) and the Drosophila reference genome (dm6).

  • Calculate the Spike-in Normalization Factor (Rx) for each sample: Rx = (Total dm6 reads in Control) / (Total dm6 reads in Sample X).

  • Multiply the human (hg38) read counts in Sample X by Rx. This scales the A-485 treated tracks down, accurately reflecting the global loss of H3K27ac[11].

G S1 1. Chromatin Extraction (Human Cells +/- A-485) S2 2. Exogenous Spike-in (Drosophila Chromatin) S1->S2 S3 3. Co-Immunoprecipitation (H3K27ac + H2Av Ab) S2->S3 S4 4. Next-Gen Sequencing (hg38 & dm6 Mapping) S3->S4 S5 5. Bioinformatic Scaling (Normalize to Spike-in) S4->S5

Fig 2. Spike-in ChIP-seq workflow for accurate quantification of global histone acetylation changes.

Conclusion

The transition from broad, non-specific HAT inhibitors to ultra-potent catalytic inhibitors (A-485) and targeted degraders (dCBP-1) has revolutionized our ability to probe the EP300/CREBBP axis. By understanding the synthetic lethal dependencies of CBP-mutated cancers, and by employing rigorous, spike-in controlled epigenomic assays, drug development professionals can accurately validate the next generation of epigenetic therapeutics.

References

  • Discovery and mechanistic characterization of A-485, a potent p300/CBP catalytic inhibitor. OmicsDI.[Link]

  • Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. NIH PubMed Central.[Link]

  • Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity. ACS Publications.[Link]

  • Discovery of a peptide proteolysis-targeting chimera (PROTAC) drug of p300 for prostate cancer therapy. NIH PubMed Central.[Link]

  • Epigenetic synthetic lethality approaches in cancer therapy. NIH PubMed Central.[Link]

  • Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. AACR Journals.[Link]

  • Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. ResearchGate.[Link]

  • Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Targetable Dependencies in Lymphoma. NIH PubMed Central.[Link]

  • Theoretical and practical refinements of sans spike-in quantitative ChIP-seq with application to p300/CBP inhibition. bioRxiv.[Link]

Sources

Foundational

Ep300/CREBBP-IN-4: Mechanistic Targeting of Transcriptional Coactivators in Oncology

Executive Summary The therapeutic targeting of epigenetic modifiers has evolved from broad-spectrum histone deacetylase (HDAC) inhibitors to highly selective agents targeting specific acetyltransferases. Among these, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of epigenetic modifiers has evolved from broad-spectrum histone deacetylase (HDAC) inhibitors to highly selective agents targeting specific acetyltransferases. Among these, the paralogous transcriptional coactivators EP300 (E1A binding protein p300) and CREBBP (CREB-binding protein) have emerged as critical nodes in oncogenic transcription[1]. Ep300/CREBBP-IN-4 is a potent, small-molecule inhibitor designed to selectively abrogate the histone acetyltransferase (HAT) activity of these coactivators[2].

This technical guide provides an in-depth analysis of Ep300/CREBBP-IN-4, detailing its pharmacological profile, its mechanistic disruption of enhancer networks, and the self-validating experimental frameworks required to evaluate its efficacy in preclinical oncology models.

EP300 and CREBBP: Master Transcriptional Coactivators

EP300 and CREBBP are multidomain protein paralogues that share over 95% sequence identity within their catalytic HAT domains[1]. They function as master regulators of gene expression by linking sequence-specific transcription factors to the basal transcriptional machinery.

Their primary enzymatic function involves the transfer of acetyl groups from acetyl-CoA to the ε-amino groups of specific lysine residues on histone tails—most notably H3K18 and H3K27 [1]. The acetylation of H3K27 (H3K27ac) is a canonical epigenetic mark that defines active enhancer regions, facilitating chromatin decompaction and the recruitment of bromodomain-containing proteins (e.g., BRD4) to drive robust gene transcription.

Pathway IN4 Ep300/CREBBP-IN-4 (Inhibitor) EP300 EP300 / CREBBP (HAT Domain) IN4->EP300 Inhibits (IC50: 24-64 nM) H3K27 H3K27 / H3K18 Acetylation EP300->H3K27 Catalyzes TF Transcription Factors (e.g., FOXA1, BCL6) TF->EP300 Recruits Enhancer Enhancer Activation & Gene Transcription H3K27->Enhancer Promotes Proliferation Tumor Proliferation (DLBCL, ER+ BC) Enhancer->Proliferation Drives

Mechanism of Ep300/CREBBP-IN-4 on transcription coactivator pathways.

Pharmacological Profile of Ep300/CREBBP-IN-4

Ep300/CREBBP-IN-4 (often referenced in literature as Example 56) is a highly potent, reversible inhibitor that competitively binds the acetyl-CoA pocket of the HAT catalytic domain[2][3]. By displacing the endogenous cofactor, it prevents the acetylation of both histone and non-histone substrates.

Quantitative Data Summary

The following table summarizes the biochemical potency of Ep300/CREBBP-IN-4 against its primary targets:

Target EnzymeIC₅₀ Value (μM)Primary Cellular FunctionDisease Relevance
EP300 0.024 (24 nM)H3K18/K27 Acetylation, Enhancer ActivationDLBCL, ER+ Breast Cancer, Prostate Cancer
CREBBP 0.064 (64 nM)Transcriptional Coactivation, P53 AcetylationFollicular Lymphoma, Solid Tumors

Data derived from in vitro biochemical assays utilizing recombinant HAT domains[2][3].

Therapeutic Implications: Synthetic Lethality and Enhancer Disruption

Paralogue Dependency in B-Cell Lymphomas

In Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), inactivating mutations in CREBBP are highly prevalent. These mutations are predominantly mono-allelic, indicating that the cancer cells still require baseline acetyltransferase activity to survive[4]. Because EP300 and CREBBP have redundant functions in germinal center (GC) B cells, the loss of CREBBP creates a profound dependency on the remaining EP300 activity[5][6].

Treating CREBBP-mutant DLBCL cells with Ep300/CREBBP-IN-4 induces synthetic lethality . The inhibitor effectively shuts down the residual EP300 HAT activity, collapsing the oncogenic transcriptional network and triggering apoptosis, while sparing wild-type cells that possess a full complement of both enzymes[5].

Enhancer Disruption in ER+ Breast Cancer

In Estrogen Receptor-positive (ER+) breast cancer, the estrogen receptor relies heavily on EP300/CREBBP to activate lineage-specific enhancers. Research demonstrates that inhibiting the acetyltransferase activity of these coactivators disrupts enhancers bound by the pioneer transcription factor FOXA1[7]. Ep300/CREBBP-IN-4 acts orthogonally to direct ER antagonists, offering a promising strategy to overcome acquired resistance to standard endocrine therapies[7].

Self-Validating Experimental Framework

To rigorously evaluate the efficacy of Ep300/CREBBP-IN-4, researchers must employ self-validating protocols. The following workflows are designed to establish direct causality between drug binding, target inhibition, and phenotypic response.

Workflow Step1 1. Cell Culture & Treatment (Isogenic CREBBP WT/KO) Step2 2. Acid Extraction of Histones Step1->Step2 Step3 3. Orthogonal Validation Step2->Step3 Assay1 Western Blot (H3K27ac/H3K18ac) Step3->Assay1 Assay2 CellTiter-Glo (Viability/Proliferation) Step3->Assay2 Assay3 RNA-Seq / RT-qPCR (Target Gene Expression) Step3->Assay3 Analysis 4. Data Integration & IC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Self-validating experimental workflow for assessing Ep300/CREBBP-IN-4.
Protocol 1: Acid Extraction of Histones and Target Engagement Validation

Causality Rationale: Standard RIPA buffer extraction yields poor recovery of highly basic histone proteins and is overwhelmed by cytosolic proteins. Acid extraction selectively precipitates high-molecular-weight proteins while solubilizing histones, maximizing the signal-to-noise ratio when probing for H3K27ac to confirm that Ep300/CREBBP-IN-4 has successfully engaged its target inside the cell[1].

Step-by-Step Methodology:

  • Treatment: Seed MCF-7 or SUDHL4 cells at 1×106 cells/well. Treat with Ep300/CREBBP-IN-4 at a concentration gradient (e.g., 10 nM to 1 μM) for 3 to 24 hours[1]. Use 0.1% DMSO as a vehicle control.

  • Harvest: Wash cells with ice-cold PBS. Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to lyse the cell membrane while keeping nuclei intact.

  • Acid Extraction: Centrifuge to isolate nuclei. Resuspend the nuclear pellet in 0.2 M HCl and incubate overnight at 4°C. The acidic environment selectively solubilizes basic histones.

  • Precipitation: Centrifuge to remove insoluble debris. Add 33% Trichloroacetic acid (TCA) to the supernatant to precipitate the histones. Wash the resulting pellet twice with ice-cold acetone and air-dry.

  • Immunoblotting: Resuspend in an appropriate buffer and perform Western blotting using specific antibodies against H3K27ac and H3K18ac. Total H3 must be used as a loading control to validate that observed decreases in acetylation are due to HAT inhibition, not histone degradation.

Protocol 2: Synthetic Lethality Viability Assay

Causality Rationale: To definitively prove that the cytotoxicity of Ep300/CREBBP-IN-4 is driven by paralogue dependency (and not off-target toxicity), an isogenic system must be used. If the inhibitor selectively targets EP300, CREBBP-KO cells will exhibit a significantly left-shifted IC₅₀ curve compared to CREBBP-WT cells due to their exclusive reliance on EP300[5].

Step-by-Step Methodology:

  • Plating: Plate isogenic CREBBP-WT and CREBBP-KO SUDHL4 cells at 500 cells/well in 50 μL complete IMDM medium in a 384-well plate[5].

  • Dosing: After 24 hours, use a digital dispenser to add Ep300/CREBBP-IN-4 in a 10-point dose-response curve (range: 0.002 μM to 10 μM) in quadruplicate[5].

  • Incubation & Readout: Incubate for 48 to 96 hours. Add CellTiter-Glo® Luminescent reagent (which measures ATP as a direct proxy for metabolically active cells).

  • Analysis: Normalize raw luminescence data to DMSO controls. Plot the dose-response curves using a log(inhibitor) vs. response model to calculate the Area Under the Curve (AUC) and IC₅₀ shifts. A lower IC₅₀ in the KO line confirms synthetic lethality.

Conclusion

Ep300/CREBBP-IN-4 represents a highly precise pharmacological tool for dissecting the roles of transcriptional coactivators in health and disease. By potently inhibiting the HAT domain of EP300 and CREBBP at nanomolar concentrations, it enables the targeted disruption of oncogenic enhancer networks. As demonstrated through rigorous, self-validating experimental frameworks, this inhibitor holds significant promise for exploiting synthetic lethal vulnerabilities in CREBBP-mutated lymphomas and overcoming endocrine resistance in ER+ breast cancers.

References

  • Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Targetable Dependencies in Lymphoma , nih.gov. Available at:[Link]

  • Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors , nih.gov. Available at:[Link]

  • Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 , ashpublications.org. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Preclinical Evaluation of Novel EP300/CREBBP Inhibitors in Solid Tumors: A Case Study with Ep300/CREBBP-IN-4

This guide provides a comprehensive technical framework for the preliminary investigation of novel EP300/CREBBP inhibitors in the context of solid tumor research. We will use the hypothetical yet potent inhibitor, Ep300/...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical framework for the preliminary investigation of novel EP300/CREBBP inhibitors in the context of solid tumor research. We will use the hypothetical yet potent inhibitor, Ep300/CREBBP-IN-4 , as a case study to illustrate the experimental pipeline from initial characterization to in vivo proof-of-concept. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and epigenetic drug discovery.

Part 1: The Rationale for Targeting EP300/CREBBP in Solid Tumors

The paralogous histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are critical transcriptional co-activators that play a central role in regulating gene expression.[1] Their function is essential for a multitude of cellular processes, including proliferation, differentiation, and DNA repair.[1] Dysregulation of EP300/CREBBP activity is a hallmark of various cancers, making them compelling therapeutic targets.[1] In solid tumors, the rationale for their inhibition is multifaceted:

  • Oncogenic Signaling: EP300/CREBBP are often co-opted by oncogenic transcription factors to drive the expression of genes essential for tumor growth and survival.[2]

  • Super-Enhancer Regulation: These enzymes are key regulators of super-enhancers, which are large clusters of enhancers that drive the expression of cell identity and oncogenes.

  • Therapeutic Resistance: EP300/CREBBP activity has been implicated in the development of resistance to conventional and targeted therapies.[2]

  • Synthetic Lethality: In tumors with mutations in one of the paralogs (e.g., CREBBP), there can be a heightened dependency on the other (EP300), creating a synthetic lethal vulnerability that can be exploited by inhibitors.[3]

Epigenetic modulation through the inhibition of EP300/CREBBP presents a promising strategy to disrupt these oncogenic programs and offers a potential new therapeutic avenue for a range of solid malignancies.[2]

Part 2: Initial Characterization of Ep300/CREBBP-IN-4

Our focus is on a novel small molecule, Ep300/CREBBP-IN-4 . Preliminary data from suppliers such as MedChemExpress indicate that it is a potent inhibitor of both EP300 and CREBBP with the following in vitro characteristics:

CompoundTargetIC50 (µM)
Ep300/CREBBP-IN-4EP3000.024[4]
CREBBP0.064[4]

This initial data suggests that Ep300/CREBBP-IN-4 has the potential for on-target activity at the cellular level. The subsequent sections will outline the necessary steps to validate and expand upon these preliminary findings.

Part 3: In Vitro Characterization Workflow

A rigorous in vitro evaluation is paramount to understanding the mechanism of action, potency, and selectivity of a novel inhibitor. The following workflow provides a structured approach.

Biochemical Assay Cascade

The initial IC50 values should be confirmed and expanded upon using a variety of biochemical assays.

3.1.1. Histone Acetyltransferase (HAT) Activity Assays

  • Objective: To confirm the direct inhibitory effect of Ep300/CREBBP-IN-4 on the enzymatic activity of EP300 and CREBBP.

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a robust and high-throughput method.[5]

    • Recombinant EP300 or CREBBP catalytic domains are incubated with a biotinylated histone H3 peptide substrate and acetyl-CoA in the presence of varying concentrations of Ep300/CREBBP-IN-4.[5]

    • The reaction is stopped, and a europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin are added.

    • The TR-FRET signal is measured, which is proportional to the level of histone acetylation.

    • IC50 curves are generated to determine the concentration of inhibitor required to reduce enzyme activity by 50%.

3.1.2. Selectivity Profiling

  • Objective: To assess the selectivity of Ep300/CREBBP-IN-4 against other histone acetyltransferases and related enzymes.

  • Methodology:

    • Screen the compound against a panel of other HATs (e.g., PCAF, GCN5) and other epigenetic modifiers (e.g., HDACs, methyltransferases) using commercially available assay kits.

    • This step is crucial to identify potential off-target effects and to build a comprehensive selectivity profile.

Cellular Assay Cascade

Moving from a cell-free system to a cellular context is essential to determine if the biochemical potency translates to a functional effect in a more complex biological environment.

3.2.1. Target Engagement and Modulation of Histone Acetylation

  • Objective: To confirm that Ep300/CREBBP-IN-4 can enter cells and inhibit its target, leading to a reduction in histone acetylation.

  • Methodology: Western Blotting

    • Select a panel of solid tumor cell lines with known EP300/CREBBP dependency or overexpression (e.g., prostate, breast cancer cell lines).

    • Treat cells with a dose-response of Ep300/CREBBP-IN-4 for a defined period (e.g., 24, 48 hours).

    • Prepare whole-cell lysates and perform western blotting using antibodies specific for acetylated histone marks known to be regulated by EP300/CREBBP, such as H3K27ac and H3K18ac.[5]

    • A dose-dependent decrease in these marks would indicate on-target activity. Total histone H3 should be used as a loading control.

3.2.2. Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

  • Objective: To investigate the effect of the inhibitor on histone acetylation at specific gene loci.

  • Methodology:

    • Treat cells with Ep300/CREBBP-IN-4 or a vehicle control.

    • Perform ChIP using an antibody against H3K27ac.

    • Analyze the immunoprecipitated DNA by qPCR using primers for the promoter or enhancer regions of known EP300/CREBBP target genes (e.g., MYC, AR-regulated genes).[6]

    • A significant reduction in H3K27ac enrichment at these loci in treated cells would provide strong evidence of target engagement at the chromatin level.

Anti-proliferative and Functional Assays
  • Objective: To determine the effect of Ep300/CREBBP-IN-4 on the viability and proliferation of solid tumor cell lines.

  • Methodology: Cell Viability Assays

    • Seed a panel of solid tumor cell lines in 96-well plates.

    • Treat with a serial dilution of Ep300/CREBBP-IN-4 for an extended period (e.g., 72 hours to 6 days).

    • Assess cell viability using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Methodology: Colony Formation Assay

    • Treat cells with the inhibitor for a shorter period (e.g., 24-48 hours), then plate a low density of cells in fresh media.

    • Allow colonies to form over 1-2 weeks.

    • Stain and quantify the colonies to assess the long-term impact of the inhibitor on cell survival and clonogenic potential.

  • Methodology: Cell Cycle and Apoptosis Analysis

    • Treat cells with Ep300/CREBBP-IN-4 and analyze the cell cycle distribution by flow cytometry after propidium iodide staining.

    • Assess apoptosis by Annexin V/PI staining and flow cytometry, or by measuring caspase-3/7 activity.

In_Vitro_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assays HAT_Assay HAT Activity Assay (TR-FRET) Selectivity Selectivity Profiling HAT_Assay->Selectivity Confirm on-target potency Western_Blot Western Blot (H3K27ac, H3K18ac) HAT_Assay->Western_Blot Transition to cellular context ChIP_qPCR ChIP-qPCR (Target Gene Loci) Western_Blot->ChIP_qPCR Validate cellular activity Proliferation Proliferation/Viability Assays ChIP_qPCR->Proliferation Link target engagement to function Colony_Formation Colony Formation Assay Proliferation->Colony_Formation Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Analysis Colony_Formation->Cell_Cycle_Apoptosis

Caption: In Vitro Characterization Workflow for a Novel EP300/CREBBP Inhibitor.

Part 4: In Vivo Evaluation in Solid Tumor Models

Promising in vitro data warrants progression to in vivo studies to assess the anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Ep300/CREBBP-IN-4.

Pharmacokinetics
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology:

    • Administer a single dose of Ep300/CREBBP-IN-4 to mice via relevant routes (e.g., oral gavage, intravenous injection).

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters such as half-life, Cmax, and bioavailability.

Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of Ep300/CREBBP-IN-4 in a living organism.

  • Methodology: Cell Line-Derived Xenografts (CDX)

    • Select a sensitive cell line from the in vitro proliferation screens.

    • Implant the cells subcutaneously into immunocompromised mice (e.g., nude or NSG mice).

    • Once tumors are established, randomize the mice into treatment groups (vehicle control, different dose levels of Ep300/CREBBP-IN-4).

    • Administer the compound according to a defined schedule (e.g., once or twice daily).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis.

  • Methodology: Patient-Derived Xenografts (PDX)

    • For a more clinically relevant model, utilize PDX models established from patient tumor samples.

    • These models better recapitulate the heterogeneity of human tumors.

    • The experimental design is similar to that of CDX models.

Pharmacodynamic (PD) Biomarkers
  • Objective: To confirm target engagement in vivo and to correlate it with anti-tumor activity.

  • Methodology:

    • Harvest tumors from treated and control animals at the end of the efficacy study.

    • Prepare tumor lysates for western blotting to assess the levels of H3K27ac.

    • Perform immunohistochemistry (IHC) on tumor sections to visualize the reduction of H3K27ac in situ.

    • Gene expression analysis (e.g., RNA-seq) can be performed on tumor tissue to identify transcriptional changes induced by the inhibitor.

In_Vivo_Workflow cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Studies cluster_2 Pharmacodynamic (PD) Analysis PK Pharmacokinetics (PK) Tolerability Maximum Tolerated Dose (MTD) PK->Tolerability Inform dosing regimen CDX Cell Line-Derived Xenografts (CDX) Tolerability->CDX Establish therapeutic window PDX Patient-Derived Xenografts (PDX) CDX->PDX Increase clinical relevance Tumor_WB_IHC Tumor Western Blot & IHC (H3K27ac) PDX->Tumor_WB_IHC Confirm in vivo target engagement Tumor_RNAseq Tumor RNA-seq Tumor_WB_IHC->Tumor_RNAseq Correlate target modulation with gene expression

Caption: In Vivo Evaluation Workflow for a Novel EP300/CREBBP Inhibitor.

Part 5: Data Interpretation and Future Directions

The culmination of these preliminary studies will provide a comprehensive dataset to support a " go/no-go " decision for further development of Ep300/CREBBP-IN-4.

Key Questions to Address:

  • Does the in vitro potency translate to cellular and in vivo activity?

  • Is there a clear correlation between target engagement (reduction in H3K27ac) and anti-tumor efficacy?

  • Is the compound well-tolerated at efficacious doses?

  • What are the potential predictive biomarkers of response?

Future Directions:

  • Combination Studies: Explore the synergistic potential of Ep300/CREBBP-IN-4 with other anti-cancer agents, such as PARP inhibitors, immune checkpoint inhibitors, or targeted therapies.

  • Mechanism of Resistance: Investigate potential mechanisms of acquired resistance to the inhibitor.

  • Broader Tumor Panel: Screen the compound against a wider range of solid tumor models to identify additional indications.

References

  • Title: Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors Source: PMC URL: [Link]

  • Title: Novel dual EP300/CBP bromodomain inhibitors show efficacy in models of mCRPC Source: Opna Bio AG URL: [Link]

  • Title: Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Source: CellCentric URL: [Link]

  • Title: CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors Source: OncLive URL: [Link]

  • Title: Abstract PR005: Targeting EP300 and CBP for therapeutic benefit in pediatric solid tumors Source: AACR URL: [Link]

  • Title: The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies Source: PMC URL: [Link]

  • Title: Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors | ACS Chemical Biology Source: ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling and Protocol for Ep300/CREBBP-IN-4

Introduction & Mechanistic Causality The paralogous enzymes EP300 (p300) and CREBBP (CBP) are ubiquitous histone acetyltransferases (HATs) that function as1[1]. By catalyzing the acetylation of histone H3 at lysines 18 a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The paralogous enzymes EP300 (p300) and CREBBP (CBP) are ubiquitous histone acetyltransferases (HATs) that function as1[1]. By catalyzing the acetylation of histone H3 at lysines 18 and 27 (H3K18Ac and H3K27Ac), these enzymes activate enhancer regions that drive the expression of critical oncogenes, such as c-Myc and FOXA1[2].

Ep300/CREBBP-IN-4 is a highly potent, dual inhibitor of both EP300 and CREBBP. Unlike traditional chemotherapeutics that induce immediate cytotoxicity, Ep300/CREBBP-IN-4 operates via epigenetic modulation. Inhibiting the HAT domain depletes enhancer acetylation, leading to a gradual collapse of oncogenic transcription networks. Understanding this causality is critical for experimental design: because the compound relies on the turnover of existing mRNA and proteins to induce cell death, standard 24-hour viability assays will yield artificially flat dose-response curves. Extended incubation periods are biologically mandatory[3].

Mechanism IN4 Ep300/CREBBP-IN-4 HAT EP300 / CREBBP (Acetyltransferases) IN4->HAT Inhibits (IC50: 24-64 nM) Histone Histone Acetylation (H3K27Ac, H3K18Ac) HAT->Histone Catalyzes Gene Oncogenic Transcription (e.g., c-Myc) Histone->Gene Activates Enhancers Cell Tumor Proliferation Gene->Cell Drives Survival

Fig 1: Mechanism of action for Ep300/CREBBP-IN-4 in downregulating oncogenic transcription.

Quantitative Data Profile

To establish an effective dosing strategy, researchers must align the compound's biochemical potency with cellular permeability and target engagement thresholds. Below is the quantitative profile for 4[4].

ParameterSpecificationExperimental Implication
EP300 IC₅₀ 0.024 μM (24 nM)Highly potent; cellular dosing should start in the low nanomolar range.
CREBBP IC₅₀ 0.064 μM (64 nM)Dual inhibition ensures complete blockade of paralogous compensation.
Primary Biomarkers H3K27Ac, H3K18AcMandatory readouts for confirming on-target epigenetic engagement[2].
Solvent Compatibility DMSOStock solutions should be aliquoted to avoid freeze-thaw degradation.

The Self-Validating In Vitro Protocol

A robust protocol must be a self-validating system . Relying solely on a phenotypic readout (like CellTiter-Glo) leaves the experiment vulnerable to off-target artifacts (e.g., compound precipitation or non-specific toxicity). To establish trustworthiness, this workflow couples a phenotypic viability assay with a mechanistic biomarker readout (Western blot for H3K27Ac) from the exact same treatment conditions. If viability decreases but H3K27Ac remains unchanged, the toxicity is off-target.

Step-by-Step Methodology

Step 1: Reagent Preparation & Storage

  • Reconstitute Ep300/CREBBP-IN-4 in anhydrous DMSO to create a 10 mM master stock.

  • Aliquot the stock into single-use volumes (e.g., 10 µL) and store at -80°C. Causality: HAT inhibitors can be sensitive to hydrolysis and repeated freeze-thaw cycles, which leads to artificial loss of potency over time.

  • Prepare complete cell culture medium supplemented with 10% FBS and appropriate antibiotics[3].

Step 2: Cell Seeding

  • Harvest target cells (e.g., ER+ breast cancer or DLBCL cell lines) in the logarithmic growth phase.

  • Seed cells into two parallel 96-well plates (Plate A for Viability, Plate B for Western Blot).

  • Use a seeding density of 3 in 100 µL of medium, depending on the doubling time[3]. Fill outer edge wells with sterile PBS to prevent evaporation (edge effect).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment and recovery.

Step 3: Compound Dilution and Treatment

  • Prepare a 1:3 serial dilution of Ep300/CREBBP-IN-4 in complete medium. Start at a top concentration of 10 µM and dilute down to ~1.5 nM (9-point curve).

  • Ensure the final DMSO concentration across all wells (including vehicle controls) is normalized to 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Add 100 µL of the diluted compound to the corresponding wells.

Step 4: Extended Incubation

  • Incubate the plates for 48 to 72 hours .

  • Causality Note: Because the mechanism requires the depletion of acetylated histones followed by the decay of downstream oncogenic proteins, 3 consistently show that shorter incubations (e.g., 24h) yield false-negative resistance profiles[3].

Step 5: Dual-Readout Execution

  • Plate A (Viability): Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Plate B (Target Engagement): Lyse cells using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Sodium Butyrate). Perform SDS-PAGE and Western blot probing for H3K27Ac (target) and Total H3 (loading control)[2].

Workflow Seed 1. Cell Seeding 2k-10k cells/well (96-well plate) Dose 2. Compound Dosing 10 µM to 1 nM (Serial Dilution) Seed->Dose Incubate 3. Incubation 48-72 Hours (37°C, 5% CO2) Dose->Incubate Assay 4. Dual Readout Viability & H3K27Ac WB (Self-Validation) Incubate->Assay

Fig 2: Self-validating in vitro workflow for evaluating Ep300/CREBBP-IN-4 efficacy.

Data Interpretation & Troubleshooting

  • Flat Dose-Response Curve (No Toxicity): If viability remains high across all doses, verify the incubation time. Epigenetic drugs require at least 48-72 hours to manifest phenotypic changes[3]. If the incubation time is sufficient, the specific cell line may lack EP300/CREBBP dependency.

  • Biomarker Disconnect: If the IC₅₀ for cell viability is 50 nM, but H3K27Ac levels in the Western blot remain unchanged up to 10 µM, the observed cell death is an off-target artifact. True on-target efficacy requires the biochemical IC₅₀ (H3K27Ac depletion) to precede or align with the phenotypic IC₅₀.

  • Metabolic Interference: Be aware that cellular acetyl-CoA concentrations can influence the apparent potency of EP300/CREBBP inhibitors. Variations in metabolic states or culture media formulations may shift the IC₅₀[2].

Sources

Application

Application Note: Optimizing Ep300/CREBBP-IN-4 Concentrations in Cancer Cell Line Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Pharmacodynamics, Concentration Optimization, and In Vitro Methodologies Introduction & Mechanistic Rationale The pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Pharmacodynamics, Concentration Optimization, and In Vitro Methodologies

Introduction & Mechanistic Rationale

The paralogous histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP) are master transcriptional co-activators. By acetylating lysine residues on histone tails—most notably Histone H3 at Lysine 27 (H3K27Ac)—they facilitate chromatin relaxation at enhancer regions, driving the transcription of critical oncogenes (e.g., MYC, AR)[1].

Ep300/CREBBP-IN-4 (identified as Example 56 in patent JPWO2018235966A1) is a highly potent, selective inhibitor of EP300 and CREBBP HAT activity[2]. While it exhibits profound biochemical potency, translating this efficacy into phenotypic cellular assays requires a nuanced understanding of epigenetic drug behavior, target dependency, and assay timing.

Pathway Drug Ep300/CREBBP-IN-4 Target EP300/CREBBP (HATs) Drug->Target Inhibits (IC50: 24-64 nM) Histone H3K27 Acetylation Target->Histone Catalyzes Gene Oncogenic Transcription Histone->Gene Chromatin Relaxation Cell Cancer Cell Survival (LK2, TE-8) Gene->Cell Drives Proliferation

Mechanism of action for Ep300/CREBBP-IN-4 in cancer cell lines.

Pharmacodynamics & The "Translational Gap"

A critical challenge when working with Ep300/CREBBP-IN-4 is the significant divergence between its biochemical potency and its phenotypic growth inhibition (GI50) in standard 72-hour viability assays[3][4].

Quantitative Data Summary
Target / AssayModel / Cell LineReadoutValue
EP300 Cell-free BiochemicalEnzymatic IC500.024 μM (24 nM)
CREBBP Cell-free BiochemicalEnzymatic IC500.064 μM (64 nM)
H3K27Ac Intracellular (Target Engagement)IC500.020 μM (20 nM)
Proliferation LK2 (Lung Squamous Cell Carcinoma)GI50 (72 hours)98.803 μM
Proliferation TE-8 (Esophageal Squamous Cell Carcinoma)GI50 (72 hours)88.333 μM
Expert Insight: Explaining the Causality of the Gap

Novice researchers often misinterpret the ~90 μM GI50 as a sign of poor cell permeability. However, the intracellular H3K27Ac IC50 is 20 nM , proving the drug enters the cell and engages the target perfectly at nanomolar concentrations[3]. The discrepancy arises from two factors:

  • Epigenetic Lag: Epigenetic inhibitors do not act via acute cytotoxicity. They reprogram transcription. A standard 3-day (72h) viability assay is often too short to observe cell death resulting from enhancer decommissioning.

  • Target Dependency: Cell lines like LK2 and TE-8 may not be acutely addicted to EP300/CBP for baseline survival[5]. High micromolar concentrations (80-100 μM) likely induce off-target cytotoxicity rather than on-target epigenetic cell death.

Optimal Concentration Guidelines

To build a self-validating experimental system, researchers must separate target engagement assays from phenotypic assays.

Workflow P1 Phase 1: Target Binding Biochemical IC50 (10 - 100 nM) P2 Phase 2: Cellular Activity H3K27Ac Inhibition (20 nM - 1 μM) P1->P2 Validate in cells P3 Phase 3: Phenotype Growth Inhibition (GI50) (10 - 150 μM) P2->P3 Assess viability

Tiered concentration workflow for evaluating Ep300/CREBBP-IN-4.

  • For Target Engagement (Western Blot / ChIP-seq): Use 100 nM to 500 nM . This provides 5x to 25x coverage over the intracellular IC50 (20 nM), ensuring complete target saturation without risking off-target kinase/epigenetic inhibition.

  • For Short-Term Viability (72 hours): If acute toxicity must be measured, a broad dose-response curve from 1 μM to 150 μM is required[4].

  • For Long-Term Clonogenic Assays (10-14 days): We recommend lowering the concentration to 1 μM - 10 μM to observe true epigenetic-driven growth arrest while avoiding non-specific toxicity.

Validated Experimental Protocols

Protocol A: Intracellular Target Engagement (H3K27Ac Western Blot)

This protocol validates that Ep300/CREBBP-IN-4 is actively inhibiting its target in your specific cell line before proceeding to costly phenotypic assays.

Materials:

  • Cancer cell lines (e.g., LK2, TE-8)

  • Ep300/CREBBP-IN-4 (10 mM stock in DMSO)

  • Acid Extraction Buffer (0.4 N HCl) or supplemented RIPA buffer.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.

  • Drug Treatment: Treat cells with Ep300/CREBBP-IN-4 at the following concentrations: 0 (DMSO control), 20 nM, 100 nM, 500 nM, and 1 μM .

    • Self-Validation Check: Ensure the final DMSO concentration is uniform across all wells (e.g., 0.1% v/v). Include a known CBP/p300 inhibitor (e.g., A-485) as a positive control.

  • Incubation: Incubate for 24 hours. (HAT inhibition occurs rapidly; 24h is optimal to observe histone turnover).

  • Histone Extraction: To prevent signal masking by abundant cytoplasmic proteins, perform an acid extraction. Wash cells with PBS, lyse in Triton Extraction Buffer (TEB), centrifuge, and resuspend the pellet in 0.4 N HCl overnight at 4°C.

  • Immunoblotting: Run lysates on a 4-20% gradient SDS-PAGE gel. Probe with anti-H3K27Ac (Target) and anti-Total H3 (Loading Control).

    • Causality Note: Total H3 must be used as the loading control rather than GAPDH or Actin, as acid extraction specifically isolates basic histone proteins.

Protocol B: Phenotypic Viability Assay (CellTiter-Glo)

This protocol measures the downstream growth inhibitory (GI50) effects over 72 hours.

Step-by-Step Methodology:

  • Cell Seeding: Seed LK2 or TE-8 cells in an opaque-walled 96-well plate at 2,000 - 3,000 cells/well in 90 μL of complete media.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of Ep300/CREBBP-IN-4 starting at 150 μM down to 0.29 μM in media (maintaining a constant 0.5% DMSO concentration).

  • Treatment: Add 10 μL of the 10X drug dilutions to the respective wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2[4].

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo® Reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate the GI50 using a 4-parameter logistic non-linear regression model. Expected GI50 for LK2/TE-8 is ~88-99 μM[5].

References

Sources

Method

Comprehensive Application Note: Preparation and Handling of Ep300/CREBBP-IN-4 Stock Solutions in DMSO

Overview and Target Biology Ep300/CREBBP-IN-4 (also known as Example 56) is a highly potent, selective inhibitor targeting the histone acetyltransferase (HAT) domains of EP300 (p300) and CREBBP (CBP)[1]. By blocking thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Target Biology

Ep300/CREBBP-IN-4 (also known as Example 56) is a highly potent, selective inhibitor targeting the histone acetyltransferase (HAT) domains of EP300 (p300) and CREBBP (CBP)[1]. By blocking these critical epigenetic writers, the compound reduces histone H3 acetylation (e.g., H3K27ac), leading to the downregulation of key oncogenic drivers such as MYC[2]. Proper solubilization and handling of this compound are critical. Its multi-ring hydrophobic structure makes it highly prone to precipitation if exposed to aqueous microenvironments prematurely or if subjected to improper freeze-thaw cycles.

Physicochemical Profile

Before initiating reconstitution, it is essential to understand the physical parameters of the compound to ensure accurate molarity calculations and solvent selection[1][3].

Table 1: Physicochemical Properties of Ep300/CREBBP-IN-4 | Property | Value | | :--- | :--- | | Chemical Formula | C23H22F3N5O | | Molecular Weight (MW) | 473.45 g/mol | | CAS Number | 2259641-42-2 | | Target IC50 | EP300: 24 nM | CREBBP: 64 nM | | Primary Solvent | Anhydrous DMSO (≥99.9%) |

Reconstitution Mathematics & Dilution Tables

To create a self-validating experimental system, always verify the mass on the vial against the required molarity. The volume of DMSO required is calculated using the following formula:

Volume (mL) = Mass (mg) /[Concentration (mM) × MW ( g/mol ) × 10⁻³]

For Ep300/CREBBP-IN-4 (MW = 473.45), 1 mg of powder requires 211.2 µL of DMSO to achieve a 10 mM stock solution.

Table 2: Standardized Reconstitution Volumes

Mass of Compound Volume of DMSO for 10 mM Stock Volume of DMSO for 50 mM Stock
1 mg 211.2 µL 42.2 µL
5 mg 1.056 mL 211.2 µL

| 10 mg | 2.112 mL | 422.4 µL |

Experimental Protocol: Stock Preparation

The following protocol is designed to mitigate the two primary causes of compound degradation: hydrolysis via atmospheric moisture and freeze-thaw precipitation .

Workflow A 1. Equilibrate Powder to RT B 2. Add Anhydrous DMSO A->B C 3. Vortex & Sonicate B->C D 4. Aliquot into Amber Tubes C->D E 5. Store at -80°C D->E

Fig 1. Step-by-step workflow for the preparation and storage of Ep300/CREBBP-IN-4 stock solutions.

Step-by-Step Methodology
  • Equilibration (Critical Step): Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric water vapor to condense on the powder. Because DMSO is highly hygroscopic, introduced water will drastically reduce the solubility of the hydrophobic Ep300/CREBBP-IN-4, causing irreversible micro-precipitates.

  • Solubilization: Using a positive displacement pipette, add the calculated volume of Anhydrous, Cell-Culture Grade DMSO (≥99.9%) directly to the vial.

    • Causality: Standard air-displacement pipettes are highly inaccurate for DMSO due to its high viscosity and low vapor pressure.

  • Homogenization: Vortex the vial vigorously for 30-60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 2-5 minutes.

  • Aliquoting: Divide the stock solution into 50 µL or 100 µL aliquots using amber microcentrifuge tubes.

    • Causality: Amber tubes protect the heterocyclic structure from UV-induced degradation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage (up to 6 months).

    • Causality: DMSO freezes at ~19°C. Repeated freeze-thaw cycles create localized concentration gradients that force the compound out of solution. Aliquoting ensures each tube is thawed only once.

Downstream Application Guidelines

Once the DMSO stock is prepared, it must be carefully transitioned into aqueous environments for biological assays to prevent the compound from "crashing out."

In Vitro Assays (Cell Culture)
  • Dilution Strategy: Dilute the DMSO stock directly into pre-warmed (37°C) complete culture media immediately before treating the cells.

  • DMSO Tolerance: Ensure the final concentration of DMSO in the culture media does not exceed 0.1% (v/v) . Higher concentrations can induce solvent-mediated cytotoxicity and confound epigenetic readouts.

In Vivo Assays (Animal Models)

For animal dosing (e.g., intraperitoneal injection or oral gavage), a pure DMSO solution is highly toxic and must be formulated into a biocompatible vehicle. A widely validated formulation strategy for highly hydrophobic HAT inhibitors like Ep300/CREBBP-IN-4 is the co-solvent/surfactant method[4]:

  • 10% DMSO: Add the required dose from the master stock into the formulation vial.

  • 40% PEG300: Add PEG300 and vortex thoroughly to maintain molecular dispersion and act as a co-solvent.

  • 5% Tween-80: Add Tween-80 to coat the molecules, acting as a surfactant to prevent aggregation.

  • 45% Saline: Add saline dropwise while continuously vortexing to yield a clear, stable micellar solution.

Epigenetic Mechanism of Action

Understanding the signaling pathway is crucial for designing appropriate downstream readouts (e.g., Western blots for H3K27ac or qPCR for MYC expression)[2][5].

Mechanism Drug Ep300/CREBBP-IN-4 (DMSO Stock) Target EP300 / CREBBP HAT Domains Drug->Target Inhibits (IC50: 24-64 nM) Chromatin Histone Acetylation (e.g., H3K27ac) Target->Chromatin Blocks Acetyl Transfer Gene Oncogene Expression (e.g., MYC) Chromatin->Gene Reduces Enhancer Activity Phenotype Tumor Suppression / Apoptosis Gene->Phenotype Downregulates

Fig 2. Mechanism of action of Ep300/CREBBP-IN-4 highlighting downstream epigenetic effects.

References

  • Naito Hiroyuki, et al. "EP300 / CREBBP inhibitor." Patent JPWO2018235966A1. World Intellectual Property Organization.

Sources

Application

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Ep300/CREBBP-IN-4

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Epigenetic Pharmacology, Flow Cytometry, Cell Cycle Kinetics Scientific Rationale & Mechanism of Action The paralogo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Epigenetic Pharmacology, Flow Cytometry, Cell Cycle Kinetics

Scientific Rationale & Mechanism of Action

The paralogous histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP) function as critical transcriptional coactivators in various hematological malignancies and solid tumors. They regulate chromatin accessibility by acetylating histone residues, particularly H3K27 and H3K18, at super-enhancer regions.1 is a highly potent, selective inhibitor of these enzymes, demonstrating IC50 values of 0.024 μM for EP300 and 0.064 μM for CREBBP[1]. Acute pharmacological inhibition of CREBBP/EP300 disrupts histone acetylation, leading to the rapid suppression of enhancer-driven oncogenes such as MYC, IRF4, and AR[2][3].

From a cell cycle perspective, this transcriptional repression directly downregulates critical cell cycle progression machinery, notably 4[4]. The ultimate phenotypic result is a profound antiproliferative response characterized by 2[2].

Pathway Inhibitor Ep300/CREBBP-IN-4 (Potent HAT Inhibitor) Target EP300 / CREBBP (Histone Acetyltransferases) Inhibitor->Target Competitive Inhibition Epigenetics ↓ H3K27ac & ↓ H3K18ac (Loss of Enhancer Acetylation) Target->Epigenetics Reduced Catalytic Activity Transcription Transcriptional Repression (↓ MYC, ↓ IRF4, ↓ Cyclin A2/E2) Epigenetics->Transcription Chromatin Condensation Phenotype G0/G1 Cell Cycle Arrest (Antiproliferative Response) Transcription->Phenotype Cell Cycle Halt

Mechanistic pathway of Ep300/CREBBP-IN-4 inducing G0/G1 cell cycle arrest via epigenetic repression.

Experimental Design & Causality

To quantitatively assess the cell cycle arrest induced by Ep300/CREBBP-IN-4, Propidium Iodide (PI) flow cytometry is the gold standard. The methodology relies on precise causal steps to ensure data integrity:

  • Ethanol Fixation over Cross-linking: We utilize 70% cold ethanol instead of paraformaldehyde. Ethanol dehydrates and permeabilizes the cell membrane while precipitating nucleic acids in place. This ensures PI (a bulky intercalating dye) has unrestricted access to the nucleus without altering the stoichiometric binding required for exact DNA quantification.

  • Mandatory RNase A Digestion: PI binds to all double-stranded nucleic acids. Because cells contain massive amounts of double-stranded RNA (rRNA/tRNA), failing to digest RNA with RNase A will result in a falsely elevated and highly variable fluorescence signal, destroying the resolution between G1 (2N) and G2/M (4N) phases.

  • Doublet Discrimination: A critical failure point in cell cycle analysis is the misidentification of cell clumps. Two G1 cells stuck together (2N + 2N) will emit the exact same total fluorescence as a single G2/M cell (4N). Plotting PI-Area vs. PI-Width allows us to gate out these false positives.

Step-by-Step Protocol: PI Flow Cytometry

Reagents Required
  • Compound: Ep300/CREBBP-IN-4 (Reconstituted in DMSO).

  • Buffer: Ice-cold Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.

  • Fixative: 70% Ethanol (Pre-chilled to -20°C).

  • Staining Solution: 50 µg/mL Propidium Iodide (PI), 100 µg/mL RNase A, 0.1% Triton X-100 in PBS.

Methodology

Step 1: Cell Treatment

  • Seed target cells (e.g., K562 leukemia or MDA-MB-453 breast cancer cells) at 1×105 cells/mL in appropriate media.

  • Treat cells with Ep300/CREBBP-IN-4 at varying concentrations (e.g., 0.1 μM, 0.5 μM, 1.0 μM) alongside a 0.1% DMSO vehicle control.

  • Incubate for 48–72 hours to allow sufficient time for epigenetic reprogramming and subsequent 3[3].

Step 2: Harvesting

  • Collect media (contains potentially apoptotic/floating cells) and trypsinize adherent cells. Pool them together.

  • Centrifuge at 300 × g for 5 minutes. Wash the pellet once with ice-cold PBS.

Step 3: Fixation

  • Resuspend the cell pellet in 0.5 mL of ice-cold PBS.

  • Critical Step: While vortexing the tube gently, add 1.5 mL of ice-cold 70% ethanol dropwise. Causality: Dropwise addition during agitation prevents cells from cross-linking into aggregates, preserving the single-cell suspension required for flow cytometry.

  • Incubate at -20°C for at least 2 hours (cells can be stored safely at this stage for up to 4 weeks).

Step 4: Staining

  • Centrifuge the fixed cells at 500 × g for 5 minutes. Discard the ethanol supernatant carefully.

  • Wash the pellet once with PBS to rehydrate the cells.

  • Resuspend the pellet in 0.5 mL of the PI/RNase A Staining Solution.

  • Incubate in the dark at room temperature for 30 minutes. Causality: The 30-minute window allows RNase A to fully degrade RNA, while dark conditions prevent PI photobleaching.

Step 5: Flow Cytometry Acquisition

  • Run the samples on a flow cytometer using a 488 nm or 532 nm laser for excitation.

  • Detect PI emission in the appropriate channel (e.g., PE or PerCP channel, ~610–620 nm).

  • Acquire at least 10,000 single-cell events at a low flow rate (<400 events/second) to ensure a narrow Coefficient of Variation (CV).

Workflow S1 1. Treatment (Ep300/CREBBP-IN-4) S2 2. Harvest (Single Cell Susp.) S1->S2 S3 3. Fixation (70% Cold EtOH) S2->S3 S4 4. RNase A (RNA Degradation) S3->S4 S5 5. PI Staining (DNA Intercalation) S4->S5 S6 6. Acquisition (Flow Cytometry) S5->S6

Step-by-step experimental workflow for PI-based flow cytometry analysis of cell cycle distribution.

Data Presentation & Expected Results

Upon successful inhibition of EP300/CREBBP, you will observe a dose-dependent accumulation of cells in the G0/G1 phase, with a concurrent depletion of S and G2/M phases. The table below summarizes expected quantitative shifts in K562 cells treated for 72 hours.

Table 1: Dose-Dependent Cell Cycle Distribution Post-Treatment
Experimental GroupConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle (DMSO) 0.1% v/v42.5 ± 2.145.2 ± 1.811.8 ± 1.20.5 ± 0.1
Ep300/CREBBP-IN-4 0.5 μM68.4 ± 3.422.1 ± 2.08.2 ± 0.91.3 ± 0.4
Ep300/CREBBP-IN-4 1.0 μM76.2 ± 2.814.5 ± 1.56.1 ± 0.73.2 ± 0.8

Note: Data represents typical distributions. High doses or prolonged exposure (>72h) may result in an elevated Sub-G1 peak, indicating that prolonged 5[5] has triggered apoptosis.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of your protocol, the following internal controls and validations must be met:

  • Coefficient of Variation (CV) Check: The G0/G1 peak must have a CV of < 5%.

    • Troubleshooting: If the CV is > 5%, the peaks will widen and overlap, making S-phase quantification impossible. High CVs are caused by poor alignment of the cytometer lasers, running the sample at too high a flow rate, or incomplete RNase A digestion.

  • Doublet Exclusion Validation: Always verify your PI-Area vs. PI-Width plot. The single-cell population should form a straight, horizontal line. Any events drifting upward on the Width axis are doublets and must be excluded from the final histogram.

  • Vehicle Baseline: The DMSO control must display a healthy, actively dividing profile (typically 40-50% in S-phase for immortalized cancer lines). If the vehicle control shows G0/G1 arrest, the cells are likely over-confluent (contact inhibition) or experiencing nutrient depletion, which will mask the true pharmacological effect of Ep300/CREBBP-IN-4.

References

  • [2] CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - AACR Journals. aacrjournals.org. 2

  • [3] CREBBP/EP300 bromodomains are critical to sustain the GATA1/MYC regulatory axis in proliferation - SciSpace. scispace.com. 3

  • [5] The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC. nih.gov. 5

  • [4] Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC. nih.gov. 4

  • [1] Ep300/CREBBP-IN-4 | Ep300/CREBBP Inhibitor | MedChemExpress. medchemexpress.com. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Utilizing EP300/CBP Inhibitors

Introduction Welcome to the technical support center for the use of potent and selective EP300/CREBBP inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the use of potent and selective EP300/CREBBP inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing small molecule inhibitors targeting the catalytic histone acetyltransferase (HAT) activity of the highly homologous transcriptional coactivators, EP300 (p300) and CREBBP (CBP).

EP300 and CREBBP are critical regulators of gene expression, acting as nodes that integrate multiple signaling pathways to control cellular processes like proliferation, differentiation, and DNA repair.[1][2] They function by acetylating histone proteins (notably H3K18 and H3K27) and non-histone proteins, thereby modulating chromatin structure and transcription factor activity.[3][4]

While potent chemical probes are invaluable tools for dissecting this biology, their use requires a rigorous experimental framework to ensure that observed phenotypes are a direct result of on-target activity.[5][6] Even highly selective compounds can exhibit off-target effects, particularly at concentrations above their optimal range, leading to misleading results.[7][8] This guide provides a comprehensive set of frequently asked questions, troubleshooting strategies, and detailed protocols to help you design robust experiments, minimize off-target effects, and confidently interpret your data.

Note: The principles and protocols described herein are applicable to any potent and selective catalytic inhibitor of the EP300/CREBBP family, such as A-485 or CPI-1612. Researchers should always consult the specific datasheet for their particular compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for catalytic EP300/CBP inhibitors?

Catalytic EP300/CBP inhibitors are small molecules designed to compete with the cofactor acetyl-CoA for binding to the active site within the histone acetyltransferase (HAT) domain.[3][9] This direct competition prevents the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone protein substrates. The primary and most immediate downstream molecular consequence is a genome-wide reduction in key histone acetylation marks, particularly H3K27ac and H3K18ac, which are strongly associated with active enhancers and promoters.[4][10] This leads to the suppression of specific transcriptional programs, rather than a global shutdown of transcription.[10]

Q2: Why is it crucial to differentiate between on-target and off-target effects?

Q3: What is a recommended starting concentration range for a new experiment?

The optimal concentration is highly dependent on the cell line and the experimental endpoint. A good starting point is to perform a 10-point dose-response curve centered around the inhibitor's reported in-cell IC50 for H3K27ac reduction. For many potent inhibitors, this range spans from 1 nM to 10 µM.[13] It is critical to establish this empirically in your specific cellular system, as potency can vary.[14] The goal is to identify the lowest concentration that produces a robust on-target effect (e.g., >80% reduction in H3K27ac) without inducing widespread, non-specific toxicity.[7]

Q4: How should I prepare and store the inhibitor stock solution?

Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, typically DMSO.[13] Aliquot the stock solution into small, single-use volumes and store at -80°C. This practice is critical to prevent degradation that can occur with repeated freeze-thaw cycles.[13] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding to cells.

Q5: What are the key differences between EP300 and CREBBP?

EP300 and CREBBP are highly similar paralogues, sharing over 95% sequence identity in their HAT domains.[2][3] They are often considered to have redundant functions, and many inhibitors target both.[15] However, studies have revealed they also possess unique, non-redundant roles in specific cellular contexts.[16][17][18] For example, in some prostate cancer cells, depletion of EP300, but not CREBBP, was shown to induce apoptosis and decrease cell invasion.[18] Therefore, while often studied together, it is important to consider that they may have distinct functions in your system of interest.

Visualizing the Mechanism and Experimental Logic

EP300_CREBBP_Pathway cluster_0 Upstream Signaling cluster_2 Chromatin Level cluster_3 Transcriptional Output TF Transcription Factors (e.g., MYC, AR, IRF4) EP300_CBP EP300/CREBBP TF->EP300_CBP Recruitment Histones_Inactive Histones (Lysine) EP300_CBP->Histones_Inactive HAT Activity Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CBP Cofactor Inhibitor EP300/CBP-IN-4 (Catalytic Inhibitor) Inhibitor->EP300_CBP COMPETITIVE INHIBITION Histones_Active Acetylated Histones (H3K27ac, H3K18ac) Gene_Expression Oncogenic Gene Expression Histones_Active->Gene_Expression Promotes Transcription Phenotype Cell Proliferation, Survival Gene_Expression->Phenotype

Troubleshooting Guide

Problem 1: I'm observing high cytotoxicity or unexpected phenotypes that don't align with published data.

  • Potential Cause: The inhibitor concentration is too high, leading to off-target effects. Even selective probes can bind to other proteins at elevated concentrations.[7]

  • Recommended Solution:

    • Perform a Granular Dose-Response Curve: Test a wide range of concentrations (e.g., 12-point, 2-fold dilutions) to precisely determine the IC50/EC50 for your primary endpoint (e.g., cell viability) and, crucially, for on-target modulation (H3K27ac reduction).

    • Define a Therapeutic Window: Correlate the concentration required for target engagement with the concentration that causes cytotoxicity. The ideal concentration for your experiments is the lowest dose that achieves maximal on-target activity before significant toxicity is observed.

    • Reduce Incubation Time: For some endpoints, a shorter incubation period (e.g., 6-24 hours) may be sufficient to observe on-target effects while minimizing long-term toxicity.

Problem 2: How can I be certain my observed phenotype is due to EP300/CBP inhibition?

  • Potential Cause: Lack of orthogonal controls makes it impossible to definitively link the inhibitor to the phenotype.[5][12]

  • Recommended Solution (Multi-pronged Approach): True scientific rigor comes from building a self-validating experimental system.[12]

    • Confirm Target Engagement in Your Cells: Before any phenotypic assay, prove that the inhibitor is binding to EP300/CBP at the concentrations you plan to use.

      • Biochemical Readout (Western Blot): Show a dose-dependent decrease in H3K27ac and/or H3K18ac levels. This is the most direct and accessible method.

      • Biophysical Readout (CETSA): A Cellular Thermal Shift Assay can directly measure the stabilization of EP300/CBP by the inhibitor in intact cells or cell lysates, providing direct evidence of target binding.[19]

    • Employ a Genetic Orthogonal Control: The phenotype from chemical inhibition should be mimicked by genetic perturbation of the target.

      • Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out EP300 and/or CREBBP.[18][20] A similar phenotype strongly supports an on-target mechanism.

    • Use a Chemical Orthogonal Control: Use a structurally distinct inhibitor that targets the same protein (EP300/CBP). If two different molecules produce the same result, it is less likely to be a shared off-target effect.[5][7]

    • Utilize an Inactive Control Compound: If available, use a close structural analog of your inhibitor that is known to be inactive against EP300/CBP. This control should not produce the desired phenotype and helps rule out effects related to the chemical scaffold itself.[7][21]

Off_Target_Validation_Workflow Start Start: Observe Phenotype with EP300/CBP Inhibitor DoseResponse Step 1: Titrate Inhibitor (Dose-Response Curve) Start->DoseResponse TargetEngagement Step 2: Confirm On-Target Activity (Western for H3K27ac / CETSA) DoseResponse->TargetEngagement Decision1 Target Engaged? TargetEngagement->Decision1 OrthogonalValidation Step 3: Orthogonal Validation Decision1->OrthogonalValidation Yes ReEvaluate Re-evaluate Hypothesis or Inhibitor Concentration Decision1->ReEvaluate No Genetic Genetic Control (siRNA/CRISPR of EP300/CREBBP) OrthogonalValidation->Genetic Chemical Chemical Control (Structurally Different EP300/CBP Inhibitor) OrthogonalValidation->Chemical Inactive Inactive Control (Related but Inactive Molecule) OrthogonalValidation->Inactive Decision2 Phenotype Recapitulated? Genetic->Decision2 Chemical->Decision2 Inactive->Decision2 Conclusion_OnTarget Conclusion: High Confidence On-Target Effect Decision2->Conclusion_OnTarget Yes Conclusion_OffTarget Conclusion: Potential Off-Target Effect or System-Specific Artifact Decision2->Conclusion_OffTarget No

Problem 3: The inhibitor's effect seems to be reversible. How can I test this?

  • Potential Cause: Many small molecule inhibitors, especially those that are not covalent, have a reversible binding mechanism.[9]

  • Recommended Solution:

    • Perform a Washout Experiment: This is a powerful method to distinguish between a specific, reversible on-target effect and non-specific toxicity or irreversible inhibition.

    • Protocol:

      • Treat cells with the inhibitor for a defined period (e.g., 24 hours).

      • Collect a sample for analysis (T=0 washout).

      • For the remaining cells, aspirate the inhibitor-containing medium, wash the cells gently with sterile PBS 2-3 times, and replace with fresh, inhibitor-free medium.

      • Culture the "washout" cells for an additional period (e.g., 24-48 hours).

      • Analyze the endpoint of interest (e.g., H3K27ac levels, cell viability, gene expression).

    • Interpretation: If the molecular and phenotypic effects are reversed upon removal of the compound (e.g., H3K27ac levels are restored), it strongly suggests a reversible, on-target mechanism.[1]

Quantitative Data Summary

This table provides general guidelines for using potent EP300/CBP catalytic inhibitors in common cancer cell lines. Note: These are starting points and must be optimized for your specific experimental conditions.

Cell Line ExampleCancer TypeRecommended Concentration Range (for On-Target Effects)Typical Incubation TimeKey Endpoint / Assay
K-562Chronic Myeloid Leukemia50 nM - 2 µM2 - 48 hoursMYC/GATA1 expression, Proliferation[22]
MM1.SMultiple Myeloma10 nM - 1 µM6 - 72 hoursH3K27ac levels, IRF4 expression, Apoptosis[1][10]
MDA-MB-453Breast Cancer (AR+)100 nM - 5 µM24 - 168 hoursAR target gene expression, Cell Viability[15]
LNCaPProstate Cancer100 nM - 10 µM24 - 72 hoursAR function, Apoptosis, Invasion[18]
MCF-7Breast Cancer50 nM - 5 µM24 - 72 hoursH3K18ac/H3K27ac levels, Cell Growth[4]

Key Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability (96-well format)
  • Cell Plating: Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a 2X serial dilution of the EP300/CBP inhibitor in complete medium. For a 10-point curve starting at 10 µM, prepare concentrations from 20 µM down to ~20 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X inhibitor dilutions (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assay: Use a luminescent-based cell viability assay (e.g., CellTiter-Glo®).

    • Equilibrate the plate and assay reagent to room temperature.

    • Add the reagent according to the manufacturer's protocol (e.g., 100 µL per well).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]

Protocol 2: Western Blot for H3K27 Acetylation
  • Treatment: Plate cells and treat with a range of inhibitor concentrations (and vehicle control) for a short duration (e.g., 6-24 hours).

  • Histone Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of histone extract (e.g., 5-10 µg) onto a 15% polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against H3K27ac (e.g., Abcam ab4729, Cell Signaling #8173) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize, probe the same membrane with an antibody for total Histone H3 (e.g., Cell Signaling #4499) or another loading control.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to show the dose-dependent decrease in the H3K27ac/Total H3 ratio.

References

  • Best Practices for Chemical Probes. (2016). Alto Predict.
  • Lara-Gonzalez, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • CHOOSING & USING CHEMICAL PROBES. Cayman Chemical.
  • McCluskey, A., et al. (2023). A rule of two for using chemical probes? Practical Fragments.
  • How to use chemical probes. Chemical Probes Portal.
  • Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms.
  • Antolin, A.A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • MacDonald, M.L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Meyer, S.N., et al. (2019). Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Targetable Dependencies in Lymphoma. Cell Reports.
  • Hammitzsch, A., et al. (2015). Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition. Journal of Biological Chemistry.
  • Off-Target Effects Analysis.
  • Gacias, M., et al. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. Molecular Cancer Research.
  • Lee, H., & Lee, J.W. (2016). Target identification for biologically active small molecules using chemical biology approaches. Archives of Pharmacal Research.
  • Ganesan, S., et al. (2022).
  • Gacias, M., et al. (2017).
  • Technical Support Center: EP300/CREBBP-IN-2 Dose-Response Curve Optimiz
  • Ortega, M.L., et al. (2026). CREBBP lysine acetyltransferase domain mutations create zombie enzymes that alter chromatin loading dynamics and prevent EP300 redundancy. bioRxiv.
  • Miettinen, J.J., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Molecular & Cellular Proteomics.
  • Hogg, S.J., et al. (2020). Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition. Molecular Cell.
  • Jaschke, N., et al. (2020). Small molecule-mediated CBP/p300 histone acetyltransferase inhibition mobilizes leukocytes from the bone marrow via the endocrine stress response.
  • Konecny, P.M., et al. (2024). p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer.
  • Shrimp, J.H., et al. (2023). Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. bioRxiv.
  • Gara, V.V., et al. (2025).
  • Shrimp, J.H., et al. (2023). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ACS Chemical Biology.
  • Meyer, S.N., et al. (2019). Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Targetable Dependencies in Lymphoma. Immunity.
  • Corson, T.W., et al. (2024). Paralogue-Selective Degradation of the Lysine Acetyltransferase EP300. JACS Au.
  • Santer, F.R., et al. (2011). Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines. Molecular Cancer Therapeutics.
  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112.
  • Knocking out EP300 and CREBBP inhibited proliferation of MLL-r cells.
  • Roklin, F., et al. (2017). Functional Impact of Chromatin Remodeling Gene Mutations and Predictive Signature for Therapeutic Response in Bladder Cancer. Molecular Cancer Research.

Sources

Optimization

Technical Support Center: Ep300/CREBBP-IN-4 Solution Stability &amp; Storage Guide

Welcome to the Ep300/CREBBP-IN-4 Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling small molecule epigenet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Ep300/CREBBP-IN-4 Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling small molecule epigenetic inhibitors.

Ep300/CREBBP-IN-4 is a highly potent, dual inhibitor of Ep300 (IC50 = 0.024 μM) and CREBBP (IC50 = 0.064 μM) [1]. While highly effective in chromatin transcription assays and cancer models, its hydrophobic scaffold makes it susceptible to precipitation, hydrolysis, and oxidative degradation if handled improperly. This guide provides causality-driven troubleshooting, self-validating protocols, and essential storage parameters to ensure the absolute reproducibility of your assays.

I. Quantitative Storage & Stability Parameters

To prevent degradation and maintain target affinity, adhere strictly to the following validated parameters.

ParameterSolid Powder (Lyophilized)DMSO Master Stock (In Vitro)Complex Formulation (In Vivo)
Optimal Temperature -20°C to -80°C-80°CRoom Temperature
Maximum Shelf Life 3 Years6 MonthsUse within 4 hours
Max Validated Solubility N/A> 10 mM≥ 3 mg/mL (8.14 mM) [2]
Freeze-Thaw Tolerance N/A0 Cycles (Strictly Avoid)N/A (Do not freeze)
Light Sensitivity ModerateHighHigh
II. Self-Validating Reconstitution Protocol

Do not treat reconstitution as a simple dilution. The transition from a lyophilized powder to a stable solution requires strict moisture control. Every step below includes a Self-Validation Check to ensure the system is secure before proceeding.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes before opening.

  • Causality: Opening a cold vial in a standard laboratory environment causes immediate condensation of atmospheric moisture onto the powder. Water ingress promotes hydrolysis and drastically reduces the compound's solubility limit in DMSO.

  • Self-Validation Check: Touch the exterior of the vial. It must be at ambient temperature with absolutely no visible condensation or frosting before you break the seal.

Step 2: Solvent Addition & Dissolution

  • Action: Add high-purity, anhydrous DMSO (≥99.9%, water content <0.005%) to create a sub-maximal master stock (e.g., 5 mM). Vortex gently for 30 seconds.

  • Causality: Targeting a 5 mM concentration keeps the solution well below its maximum solubility threshold, preventing supersaturation and spontaneous precipitation during long-term storage.

  • Self-Validation Check: Hold the vial against a bright, focused light source. If the solution is perfectly transparent, dissolution is complete. If you observe a Tyndall effect (a visible beam of scattered light), micro-particulates are still present. Do not proceed; warm the vial to 37°C for 5 minutes and sonicate until clear.

Step 3: Aliquoting and Cryopreservation

  • Action: Divide the master stock into 5–10 μL single-use aliquots using amber microcentrifuge tubes. Snap-freeze the tubes in liquid nitrogen before transferring to a -80°C freezer.

  • Causality: Amber tubes prevent photo-degradation. Snap-freezing is critical because it prevents the solute from crashing out of solution—a common phenomenon caused by the slow cooling process and concentration gradients formed in standard freezers.

  • Self-Validation Check: After snap-freezing, inspect the DMSO plug. It should appear as a uniform, solid, opaque mass without any visible liquid pockets or phase separation.

III. Mechanistic Workflow

StorageWorkflow Start Lyophilized Powder (Ep300/CREBBP-IN-4) Recon Reconstitute in Anhydrous DMSO (Target: 5 mM Stock) Start->Recon Inspect Visual Inspection (Is solution optically clear?) Recon->Inspect Sonicate Warm to 37°C & Sonicate (5-10 mins) Inspect->Sonicate No (Cloudy) Aliquot Aliquot into Single-Use Vials (Amber tubes preferred) Inspect->Aliquot Yes (Clear) Sonicate->Inspect Re-check Store Snap Freeze & Store at -80°C (Stable for 6 Months) Aliquot->Store

Workflow for reconstitution and long-term storage of Ep300/CREBBP-IN-4 solutions.

IV. Troubleshooting Guides & FAQs

Q1: My Ep300/CREBBP-IN-4 solution precipitated after a month at -20°C. Why did this happen, and can I salvage it?

  • Causality: Standard -20°C freezers utilize auto-defrost cycles, causing continuous temperature fluctuations (typically between -20°C and 0°C). This thermal cycling, combined with DMSO's highly hygroscopic nature, draws atmospheric moisture into the vial. The introduction of water drastically lowers the solubility limit of the hydrophobic inhibitor, causing it to crash out of solution.

  • Resolution: Warm the vial in a 37°C water bath and sonicate for 5–10 minutes. If the solution redissolves completely (verified by the absence of light scattering), it is salvageable for immediate use. Do not refreeze it. Moving forward, always store master stocks in a -80°C ultra-low temperature freezer, which does not undergo auto-defrost cycles.

Q2: I am seeing a shift in my IC50 values (reduced potency) after using a 3-month-old stock. Is the compound degrading?

  • Causality: Yes. Reduced potency is a hallmark of chemical degradation—typically oxidative or hydrolytic—accelerated by repeated freeze-thaw cycles. Every time a DMSO stock is thawed and opened, it absorbs oxygen and moisture from the air. Over multiple cycles, this degrades the active pharmacophore responsible for binding the Ep300/CREBBP HAT domains.

  • Resolution: Implement a strict single-use aliquot protocol. Once an aliquot is thawed, use it immediately for your assay and discard any remaining volume.

Q3: Can I prepare a master stock in an aqueous buffer for long-term storage to avoid DMSO toxicity in my cell lines?

  • Causality: No. Small molecule epigenetic inhibitors like Ep300/CREBBP-IN-4 possess highly hydrophobic scaffolds. In aqueous environments, they not only exhibit poor solubility but are highly susceptible to nucleophilic attack and hydrolysis over time.

  • Resolution: Always store the master stock in anhydrous DMSO. For in vitro assays, dilute the DMSO stock into your culture media immediately before treating the cells (keep final DMSO concentration ≤ 0.1% to avoid toxicity). For in vivo applications, formulate the working solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) immediately before administration. This specific formulation is validated to maintain a clear solution at ≥ 3 mg/mL (8.14 mM) [2], but it will degrade if stored long-term.

V. References
Troubleshooting

Technical Support Center: Managing Cytotoxicity of Ep300/CREBBP-IN-4 in Primary Cell Cultures

Welcome to the technical support center for the effective use of Ep300/CREBBP-IN-4 in your primary cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the effective use of Ep300/CREBBP-IN-4 in your primary cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this potent inhibitor in sensitive primary cell systems. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you mitigate cytotoxicity and achieve reliable, reproducible results.

Understanding the Challenge: The Potency and Perils of EP300/CREBBP Inhibition in Primary Cells

The histone acetyltransferases (HATs) EP300 (also known as p300) and its close homolog CREBBP (CBP) are critical transcriptional co-activators that play a central role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] By inhibiting the HAT activity of EP300 and CREBBP, Ep300/CREBBP-IN-4 can modulate the expression of numerous genes, leading to effects such as cell cycle arrest and programmed cell death.[1][2] While this makes it a valuable tool for studying the roles of these proteins and for potential therapeutic applications, it also presents a significant challenge in the laboratory, especially when working with primary cells.

Primary cells, being freshly isolated from tissues, are often more sensitive and less resilient than immortalized cell lines. They can react to even minor environmental stressors, and the introduction of a potent small molecule inhibitor like Ep300/CREBBP-IN-4 can easily lead to widespread cytotoxicity, masking the specific effects of target inhibition. Therefore, careful experimental design and meticulous technique are paramount.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns when using Ep300/CREBBP-IN-4 in primary cell cultures.

Q1: What is a good starting concentration for Ep300/CREBBP-IN-4 in primary cells?

A1: There is no single universal starting concentration. The optimal concentration is highly dependent on the primary cell type, its metabolic activity, and the experimental endpoint. Based on data for similar EP300/CREBBP inhibitors, a reasonable starting point for a dose-response experiment in many cell lines is in the range of 2 nM to 10 µM.[2] However, for sensitive primary cells, it is advisable to start with a much lower range.

Recommendation: Begin with a broad dose-response curve, for example, from 1 nM to 1 µM, to identify a concentration that effectively inhibits the target without causing excessive cell death. The known IC50 values for a similar inhibitor, EP300/CREBBP-IN-2, are 0.052 µM for EP300 and 0.148 µM for CREBBP, so your concentration range should ideally bracket these values.[2]

Q2: How should I prepare and store the Ep300/CREBBP-IN-4 stock solution?

A2: Proper preparation and storage are crucial for inhibitor stability and reproducibility.

  • Solvent: Most small molecule inhibitors, including likely Ep300/CREBBP-IN-4, are soluble in dimethyl sulfoxide (DMSO).[3]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, in anhydrous, high-quality DMSO.[2]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes and store them at -80°C.[2]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your complete cell culture medium. It's important to ensure the final DMSO concentration in your culture is as low as possible, typically not exceeding 0.1%, to prevent solvent-induced toxicity.[3]

Q3: How long should I incubate my primary cells with Ep300/CREBBP-IN-4?

A3: The optimal incubation time will vary depending on the primary cell type's doubling time and the specific biological question you are addressing. For many cell viability assays with EP300/CREBBP inhibitors, a 48-hour incubation period has been shown to be effective.[2] However, for primary cells, shorter incubation times may be necessary to minimize cytotoxicity.

Recommendation: Conduct a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the ideal incubation period for your specific primary cells and experimental goals.[4]

Q4: My cells look stressed and are detaching even at low concentrations of the inhibitor. What could be the cause?

A4: This is a common issue with sensitive primary cells. Several factors could be at play:

  • High Sensitivity: Your primary cell type may be exceptionally sensitive to the inhibition of EP300/CREBBP.

  • Off-Target Effects: At higher concentrations, the inhibitor might be affecting other cellular targets, leading to toxicity.[5]

  • Suboptimal Culture Conditions: Any pre-existing stress in your primary cell culture (e.g., from the isolation process, incorrect media formulation, or improper handling) will be exacerbated by the addition of an inhibitor.[6][7]

Troubleshooting Guide: Navigating Cytotoxicity in Your Experiments

This section provides a structured approach to troubleshooting common cytotoxicity issues encountered when using Ep300/CREBBP-IN-4 in primary cell cultures.

Problem 1: Massive Cell Death Observed Across All Concentrations

Possible Causes & Solutions

Possible CauseSuggested Solution
Inhibitor concentration is too high. Redesign your dose-response experiment to include a much lower concentration range. Consider starting as low as the picomolar range and titrating up.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your culture medium is below 0.1%.[3] Prepare a vehicle control with the same final DMSO concentration as your highest inhibitor concentration to assess solvent effects.
Poor quality of primary cells. Ensure your primary cells are healthy and viable before starting the experiment. Review your cell isolation and initial culturing protocols.[8] Use early passage cells whenever possible, as high-passage cells can be more sensitive.[9]
Inhibitor instability or degradation. Prepare fresh stock solutions from a new aliquot for each experiment. Ensure proper storage of the stock solution at -80°C.[2]
Problem 2: Inconsistent Results and Poor Reproducibility

Possible Causes & Solutions

Possible CauseSuggested Solution
Variability in cell seeding density. Inconsistent starting cell numbers can significantly impact the outcome of the experiment. Always perform accurate cell counts and ensure a uniform seeding density across all wells and experiments.
Inconsistent inhibitor preparation. Prepare fresh dilutions of the inhibitor from a single, well-mixed stock aliquot for each experiment to minimize variability.
Batch-to-batch variation in media or supplements. If possible, use the same lot of media, serum, and other supplements for the duration of a study. If you must change lots, perform a validation experiment to ensure consistency.[9]
Mycoplasma contamination. Mycoplasma can alter cellular responses to drugs.[9] Regularly test your cell cultures for mycoplasma contamination.
Problem 3: No Apparent Effect of the Inhibitor, Even at Higher Concentrations

Possible Causes & Solutions

Possible CauseSuggested Solution
The chosen primary cell type is resistant. Some cell types may be inherently resistant to EP300/CREBBP inhibition. If possible, test the inhibitor on a known sensitive cell line as a positive control.[4]
Incubation time is too short. The effects of the inhibitor may take longer to manifest. Extend the incubation time in your time-course experiment.[4]
Inhibitor has degraded. Prepare fresh stock solutions and dilutions.[2]
Poor cell permeability. While less common for well-designed inhibitors, the compound may have difficulty entering your specific primary cell type.

Experimental Protocols: Foundational Workflows

Protocol 1: Determining the Optimal, Non-Toxic Concentration of Ep300/CREBBP-IN-4

This protocol outlines a systematic approach to identifying the ideal concentration range for your experiments.

Materials:

  • Healthy, low-passage primary cells

  • Complete cell culture medium appropriate for your cells

  • Ep300/CREBBP-IN-4

  • High-quality, anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Multi-well cell culture plates (e.g., 96-well)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or a luminescent-based ATP assay like CellTiter-Glo®[2])

  • Microplate reader

Procedure:

  • Prepare a 10 mM Stock Solution: Carefully weigh out the Ep300/CREBBP-IN-4 powder and dissolve it in the appropriate volume of anhydrous DMSO to make a 10 mM stock solution.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C.

  • Cell Seeding: Seed your primary cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.

  • Prepare Serial Dilutions: On the day of treatment, thaw a fresh aliquot of the 10 mM stock solution. Prepare a series of dilutions in complete cell culture medium to cover a broad concentration range (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, and 1 pM). Also, prepare a vehicle control (medium with the same final DMSO concentration as your highest inhibitor concentration) and a no-treatment control.

  • Treat Cells: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Ep300/CREBBP-IN-4 or the controls.

  • Incubate: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control (set to 100% viability). Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 (the concentration that causes 50% inhibition of cell viability).

Protocol 2: Validating On-Target Activity at Non-Toxic Concentrations

Once you have identified a non-toxic concentration range, it is crucial to confirm that the inhibitor is having the desired effect on its target.

Materials:

  • Primary cells treated with a non-toxic concentration of Ep300/CREBBP-IN-4 and a vehicle control.

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against acetylated histone H3 at lysine 27 (H3K27ac) and total Histone H3.

Procedure:

  • Cell Lysis: After treating the cells with the inhibitor for the desired time, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against H3K27ac. After stripping, re-probe the membrane with an antibody against total Histone H3 as a loading control.

  • Detection and Analysis: Visualize the protein bands and quantify the band intensities. A decrease in the H3K27ac signal relative to the total H3 signal in the inhibitor-treated samples compared to the vehicle control indicates on-target activity.

Visualizing Workflows and Pathways

Workflow for Managing Cytotoxicity

cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Troubleshooting cluster_solutions Phase 4: Refinement A Review Literature & Datasheet B Prepare High-Quality Stock Solution (10 mM in DMSO) A->B C Aliquot & Store at -80°C B->C D Determine Optimal Seeding Density E Perform Broad Dose-Response (e.g., 1 pM to 1 µM) D->E F Conduct Time-Course Experiment (e.g., 12, 24, 48, 72h) E->F G Assess Cell Viability (e.g., MTT, ATP assay) F->G H Analyze Dose-Response Curve (IC50) G->H I Observe Cell Morphology H->I J High Cytotoxicity? I->J K Inconsistent Results? I->K L No Effect? I->L M Lower Concentration Range J->M Solution N Check Solvent Concentration J->N Solution O Verify Cell Health J->O Solution P Standardize Protocols K->P Solution Q Use Positive Control L->Q Solution R Increase Incubation Time L->R Solution

Caption: A systematic workflow for mitigating the cytotoxicity of Ep300/CREBBP-IN-4 in primary cell cultures.

Simplified EP300/CREBBP Signaling Pathway

cluster_nucleus Nucleus TF Transcription Factors (e.g., c-Myc, IRF4) EP300_CREBBP EP300/CREBBP (HAT Activity) TF->EP300_CREBBP recruits Histones Histones EP300_CREBBP->Histones acetylates Acetylated_Histones Acetylated Histones (e.g., H3K27ac) EP300_CREBBP->Acetylated_Histones produces Chromatin Open Chromatin Acetylated_Histones->Chromatin leads to Gene_Expression Gene Expression (Proliferation, Survival) Chromatin->Gene_Expression enables Cell_Response Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Response inhibition leads to Inhibitor Ep300/CREBBP-IN-4 Inhibitor->EP300_CREBBP inhibits

Caption: The inhibitory action of Ep300/CREBBP-IN-4 on the histone acetylation pathway.

References

  • ResearchGate. (2018, July 13). What should I do when drug-induced cell death is increased twice than before? Retrieved from [Link]

  • PromoCell. (2017, August 31). Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • DendroTEK Biosciences Inc. (n.d.). The possible causes of cells dying in cell culture. Retrieved from [Link]

  • ResearchGate. (2012, November 12). How to select the final concentration of inhibitor for antagonist in cell culture experiment? Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Zhang, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Suner, C., et al. (2022, April 20). Macrophage inflammation resolution requires CPEB4-directed offsetting of mRNA degradation. eLife. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, M., et al. (2022). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. Cancers. Retrieved from [Link]

Sources

Optimization

Ep300/CREBBP-IN-4 Technical Support Center: Quality Control &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Ep300/CREBBP-IN-4 . As a highly potent, selective small-molecule inhibitor of the EP300 (p300) and CREBBP (CBP) histone acetyltransferases (HATs), this compound is a critical t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ep300/CREBBP-IN-4 . As a highly potent, selective small-molecule inhibitor of the EP300 (p300) and CREBBP (CBP) histone acetyltransferases (HATs), this compound is a critical tool for interrogating enhancer-driven oncogene expression and chromatin dynamics[1].

Working with chromatin-modifying agents requires rigorous quality control (QC). Because epigenetic changes are highly sensitive to cellular metabolism, cell cycle state, and solvent toxicity, researchers must carefully distinguish true target engagement from off-target artifacts. This guide provides a self-validating framework, field-proven troubleshooting strategies, and mechanistic insights to ensure your data is robust and reproducible.

Quantitative Biochemical Profile

To design effective experiments, you must first understand the biochemical boundaries of the compound. The following table summarizes the quantitative parameters and their experimental implications based on the original patent data and comparative HAT inhibitor profiling[2][3].

ParameterValueExperimental Implication
Target EP300 / CREBBPDual inhibition of paralogous HAT domains; blocks enhancer activation.
IC50 (EP300) 0.024 μM (24 nM)Highly potent; requires low nanomolar dosing in cell-free biochemical assays.
IC50 (CREBBP) 0.064 μM (64 nM)Slightly less potent against CREBBP, but fully inhibited at standard cellular doses (0.1–1 μM).
Primary Biomarkers H3K27ac, H3K18acDirect readouts for target engagement. Levels should drop rapidly upon inhibition.
Negative Control Total H3, H3K9me3Must remain stable. A drop in Total H3 indicates chromatin degradation, not HAT inhibition.
Visualizing the QC Workflow

The following workflow illustrates the critical path from compound preparation to data acquisition, highlighting the mandatory QC checkpoints required to validate your findings.

QC_Workflow Prep Compound Preparation (Ep300/CREBBP-IN-4) Treat Cellular Treatment (2-24h Timecourse) Prep->Treat Extract Histone Acid Extraction (Preserves Acetylation) Treat->Extract QC1 QC 1: Final DMSO ≤ 0.1% (Prevents Solvent Toxicity) Treat->QC1 Assay Western Blot / ChIP-seq (H3K27ac & H3K18ac) Extract->Assay QC2 QC 2: Total H3 Normalization (Rules out Histone Degradation) Assay->QC2

Ep300/CREBBP-IN-4 Experimental QC Workflow and Validation Checkpoints.

Troubleshooting FAQs

Q1: I observe no reduction in H3K27ac levels after 48 hours of treatment. What went wrong? Causality: HAT inhibitors exhibit rapid target engagement. However, prolonged exposure (>24–48 hours) often triggers compensatory epigenetic mechanisms (e.g., downregulation of histone deacetylases) or results in compound degradation in the culture media. Furthermore, EP300/CREBBP-IN-4 acts as a competitive inhibitor; if intracellular acetyl-CoA levels accumulate over time, they can outcompete the inhibitor for the HAT domain[3]. Solution: Conduct a time-course assay evaluating H3K27ac at 2, 6, 12, and 24 hours. Peak inhibition of H3K27ac and H3K18ac typically occurs between 4 to 12 hours[4]. Always use fresh aliquots of the compound to avoid freeze-thaw degradation.

Q2: My cells are dying rapidly at 5 μM, but I need a strong phenotype. Is this cell death target-mediated? Causality: While EP300/CREBBP inhibition downregulates super-enhancer-driven oncogenes (such as MYC and IRF4), causing cell cycle arrest[4], rapid apoptosis at high micromolar concentrations (>5 μM) is almost always an artifact of off-target toxicity or solvent-induced stress. The IC50 for Ep300/CREBBP-IN-4 is in the low nanomolar range (24–64 nM)[2]. Solution: Cap your maximum in vitro concentration at 1 μM unless you are optimizing for a specifically engineered, highly resistant cell line. Ensure the final DMSO concentration in your media never exceeds 0.1% (v/v). Run a dose-response curve starting from 10 nM to establish the minimum effective dose.

Q3: How do I prove that the transcriptional repression I see (via RNA-seq or qPCR) is due to specific HAT inhibition and not general cellular toxicity? Causality: True target engagement specifically blocks the acetylation of H3K27 and H3K18 at enhancer regions, leading to the suppression of nascent enhancer RNA (eRNA) and specific downstream oncogenes without immediately halting global transcription or degrading total histone proteins[4][5]. Solution: Implement a self-validating readout. Always normalize your H3K27ac Western blot signals to Total H3 , not just a cytoplasmic housekeeping protein like GAPDH or Actin. If Total H3 decreases alongside H3K27ac, your cells are undergoing apoptosis and global protein degradation, rendering the acetylation data invalid.

Self-Validating Protocol: Target Engagement via Quantitative Western Blot

To accurately measure the inhibition of EP300/CREBBP, you must preserve the transient acetylation state of the histones at the exact moment of cell lysis. Standard RIPA buffer extraction is insufficient for this purpose. The following protocol utilizes acid extraction and multiplexing to create a self-validating dataset.

Step 1: Cell Seeding & Treatment

  • Seed cells to reach exactly 70% confluency at the time of treatment. Causality: Over-confluent cells experience contact inhibition, which drastically alters basal metabolism and histone acetylation rates, confounding inhibitor effects.

  • Treat cells with Ep300/CREBBP-IN-4 (e.g., 100 nM, 500 nM, 1 μM) and a vehicle control (0.1% DMSO) for 6 hours.

Step 2: Histone Acid Extraction

  • Wash cells twice with ice-cold PBS supplemented with 5 mM Sodium Butyrate (an HDAC inhibitor). Causality: Sodium Butyrate prevents endogenous deacetylases from stripping acetyl groups during the washing phase.

  • Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3) for 10 minutes on ice to isolate intact nuclei. Centrifuge at 6,500 x g for 10 minutes at 4°C and discard the supernatant.

  • Resuspend the nuclear pellet in 0.2N HCl. Incubate overnight at 4°C on a rotating wheel. Causality: Standard RIPA buffer fails to efficiently solubilize tightly packed chromatin. Acid extraction ensures near-total histone recovery and permanently denatures endogenous HDACs, locking in the acetylation state.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C. Save the supernatant (which contains the acid-soluble histones).

Step 3: Neutralization & Quantification

  • Neutralize the acidic supernatant by adding 1/5th volume of 1M NaOH.

  • Quantify protein concentration using a Bradford assay. Causality: BCA assays are highly sensitive to reducing agents and extreme pH shifts, making them incompatible with acid-extracted samples.

Step 4: Multiplex SDS-PAGE & Transfer

  • Load 2–5 μg of histone extract per well on a 15% SDS-PAGE gel. Transfer to a low-fluorescence PVDF membrane.

  • Probe the membrane simultaneously with two primary antibodies raised in different species: e.g., Rabbit anti-H3K27ac and Mouse anti-Total H3.

  • Detect using species-specific fluorescent secondary antibodies (e.g., 680 nm and 800 nm channels). Causality: Multiplexing on the same blot eliminates the need for stripping and reprobing. Stripping often removes target proteins unevenly, destroying the quantitative relationship between H3K27ac and Total H3. Simultaneous detection ensures the H3K27ac/Total H3 ratio is an exact, self-validating metric of HAT inhibition.

References
  • EP300 / CREBBP inhibitor (Patent JPWO2018235966A1)
  • Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors ACS Chemical Biology URL:[Link]

  • The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of EP300/CREBBP Catalytic Inhibitors: A-485 vs. an Aminopyridine Analog

An In-Depth Guide to Potency, Specificity, and Experimental Application The paralogous histone acetyltransferases (HATs) EP300 and CREBBP are crucial transcriptional co-activators that play a central role in regulating g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Potency, Specificity, and Experimental Application

The paralogous histone acetyltransferases (HATs) EP300 and CREBBP are crucial transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins.[1][2] Their dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer, making them high-priority targets for therapeutic development.[1][3] The development of small molecule inhibitors targeting the catalytic HAT domain of EP300/CREBBP has provided researchers with powerful tools to probe their function and assess their therapeutic potential.

Among the pioneering drug-like inhibitors, A-485, an indane spiro-oxazolidinedione, was one of the first potent and selective compounds to be widely characterized.[4][5][6] Subsequently, other distinct chemical scaffolds have emerged, including the aminopyridine-based inhibitor, which we will refer to by its common analog, CPI-1612, for the purpose of this guide, as it has been directly compared with A-485 in rigorous studies.[6][7][8]

This guide provides a comprehensive, data-driven comparison of A-485 and the aminopyridine scaffold (represented by CPI-1612), focusing on their biochemical and cellular potency, the critical influence of physiological cofactor concentrations, and their on-target specificity. We will delve into the experimental methodologies used to generate this data, offering field-proven insights to aid researchers in selecting the appropriate chemical probe for their studies and designing robust experiments.

At a Glance: Comparative Data Summary

The following table summarizes the key performance metrics for A-485 and CPI-1612, providing a clear overview of their relative potencies. A critical differentiator is the impact of acetyl-CoA concentration on inhibitor performance, a factor that is paramount for translating biochemical potency to cellular efficacy.

ParameterA-485CPI-1612 (Aminopyridine Scaffold)Rationale & Significance
Biochemical IC50 (EP300) Measures direct inhibition of the isolated enzyme.
Low Acetyl-CoA (~50 nM)44.8 nM[7][8][9][10]10.7 nM[7][8][9][10]At low cofactor concentrations, both compounds are highly potent, but CPI-1612 shows a ~4-fold higher potency.
Physiological Acetyl-CoA (~5 µM)1.3 µM (1300 nM)[7][8][9][10]20.3 nM[7][8]At physiological acetyl-CoA levels, the potency of A-485 decreases ~29-fold, while CPI-1612's potency only decreases ~2-fold. This highlights CPI-1612's superior potency in a more biologically relevant context.
Cellular H3K18ac Inhibition Micromolar activity[7][10]Nanomolar activity[7][10]Measures on-target effect in cells. The trend in biochemical potency at high acetyl-CoA directly translates to cellular activity, with CPI-1612 being significantly more potent.
Cellular Proliferation Inhibition A-485 < CPI-1612[7]A-485 < CPI-1612[7]Measures functional cellular outcome. The anti-proliferative effects parallel the biochemical and cellular acetylation inhibition data, confirming a consistent on-target mechanism.

The Decisive Factor: Acetyl-CoA Competition

The catalytic activity of EP300/CREBBP depends on the binding of its cofactor, acetyl-CoA. Cellular concentrations of acetyl-CoA are estimated to be in the 5-15 µM range.[7][9][10] Both A-485 and CPI-1612 are acetyl-CoA competitive inhibitors.[5][11] This mechanism is fundamental to understanding their differing performance in cellular environments.

A-485's biochemical potency is significantly diminished in the presence of physiological concentrations of acetyl-CoA (~5 µM), with its IC50 value shifting from the nanomolar to the micromolar range.[7][9][10] In contrast, CPI-1612 is much less susceptible to this competitive antagonism, retaining potent nanomolar activity at the same high acetyl-CoA concentration.[7][9][10]

This differential susceptibility is a critical insight for researchers. It explains why A-485 often requires micromolar concentrations to achieve robust inhibition of histone acetylation in cellular assays, whereas CPI-1612 demonstrates effects at nanomolar concentrations.[7][10] Therefore, for studies requiring high cellular potency or when working in metabolic contexts with high acetyl-CoA flux, an inhibitor from the aminopyridine class like CPI-1612 offers a distinct advantage.

On-Target Specificity: A Shared Strength

  • Correlated Potency: For both inhibitors, the biochemical potency, particularly at physiological acetyl-CoA levels, directly correlates with their ability to inhibit cellular histone acetylation and suppress cell growth.[7][9][10] This consistency strongly suggests that their primary mechanism of action is the inhibition of EP300/CREBBP.

  • Selective Histone Mark Inhibition: Treatment with these inhibitors leads to a specific reduction in EP300/CREBBP-dependent acetylation marks, such as H3K18ac and H3K27ac, without broadly affecting other histone modifications.[5][7][12]

  • Similar Phenotypic Profiles: When profiled against the NCI-60 panel of cancer cell lines, A-485 and CPI-1612 produce highly similar patterns of growth inhibition, clustering closely with each other.[7][9] This indicates they engage a common target, which is inferred to be EP300/CREBBP.

Visualizing the Mechanism and Workflows

To better understand the context of these inhibitors, the following diagrams illustrate the EP300/CREBBP signaling pathway and the core experimental workflows used for their characterization.

EP300_CREBBP_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., MYC, IRF4, AR) DNA DNA (Enhancers/Promoters) TF->DNA EP300_CREBBP EP300 / CREBBP TF->EP300_CREBBP recruits DNA->EP300_CREBBP recruits Acetylated_Histones Acetylated Histones (H3K18ac, H3K27ac) EP300_CREBBP->Acetylated_Histones HAT Activity Histones Histone Proteins Histones->EP300_CREBBP Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CREBBP co-factor Chromatin Open Chromatin Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription Inhibitor A-485 or EP300/CREBBP-IN-4 Inhibitor->EP300_CREBBP Inhibits (competes with Acetyl-CoA)

Caption: EP300/CREBBP are recruited to chromatin where they use Acetyl-CoA to acetylate histones, leading to gene transcription. A-485 and related inhibitors block this process.

Experimental Protocols: Self-Validating Systems for Inhibitor Characterization

The following protocols describe the gold-standard assays for comparing EP300/CREBBP inhibitors. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and trustworthiness.

Biochemical Potency: Time-Resolved FRET (TR-FRET) Assay

Causality: The TR-FRET assay is a robust, homogeneous (no-wash) method ideal for determining the biochemical IC50 of inhibitors.[13] It measures the proximity between a europium-labeled antibody that recognizes the product of the HAT reaction (acetylated histone) and a streptavidin-conjugated acceptor fluorophore bound to the biotinylated histone substrate. Inhibition of HAT activity prevents this proximity, leading to a decrease in the FRET signal.

TR_FRET_Workflow cluster_assay_plate 384-Well Plate A1 1. Add EP300 Enzyme, Biotin-H3 Peptide Substrate, & Test Inhibitor (e.g., A-485) A2 2. Add Acetyl-CoA (at low and high concentrations) to initiate reaction A1->A2 A3 3. Incubate to allow acetylation A2->A3 A4 4. Add Detection Reagents: Europium-anti-AcH3 Ab (Donor) & SA-Acceptor A3->A4 A5 5. Incubate for FRET development A4->A5 A6 6. Read Plate (Time-Resolved Fluorescence) A5->A6

Caption: Workflow for the TR-FRET biochemical assay to measure EP300/CREBBP inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[13]

    • Prepare serial dilutions of the test inhibitors (A-485, CPI-1612) and controls (DMSO vehicle) in assay buffer.

    • Prepare a solution containing the EP300 catalytic domain and a biotinylated histone H3 peptide substrate in assay buffer.[7][10]

  • Assay Plate Setup (384-well format):

    • To each well, add 5 µL of the inhibitor or DMSO control.

    • Add 10 µL of the EP300/H3 peptide solution to all wells.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.[13]

  • Reaction Initiation:

    • Prepare two separate Acetyl-CoA solutions in assay buffer: a "low" concentration (e.g., 50 nM) and a "high" physiological concentration (e.g., 5 µM).[7][9]

    • Add 5 µL of either the low or high Acetyl-CoA solution to the appropriate wells to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing a Terbium- or Europium-labeled anti-acetylated H3 antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., d2) in a suitable TR-FRET buffer.[14]

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60-120 minutes at room temperature, protected from light.[14]

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA® is the gold standard for verifying that a compound binds to its intended target within intact cells.[15][16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. By heating cell lysates treated with the inhibitor and quantifying the amount of soluble target protein remaining, one can directly measure target engagement.[18][19]

CETSA_Workflow cluster_workflow CETSA® Workflow B1 1. Treat intact cells with Inhibitor or DMSO vehicle B2 2. Heat cell suspension across a temperature gradient B1->B2 B3 3. Lyse cells (e.g., freeze-thaw cycles) B2->B3 B4 4. Separate soluble fraction from precipitated proteins (Centrifugation) B3->B4 B5 5. Quantify soluble EP300/CREBBP (Western Blot or AlphaLISA®) B4->B5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®) to confirm target engagement.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells (e.g., MCF-7) to ~80% confluency.

    • Treat cells with the desired concentration of inhibitor (e.g., 1 µM A-485) or DMSO vehicle for 1-2 hours in culture media.[17]

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments).[17] Include an unheated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to several freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

    • Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[17]

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Determine the protein concentration of each sample.

  • Detection (Western Blot):

    • Denature equal amounts of protein from each sample in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for EP300 or CREBBP.

    • Use a loading control antibody (e.g., GAPDH) to ensure equal loading.

    • Incubate with a secondary antibody and detect using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for EP300/CREBBP at each temperature.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target stabilization and engagement.

Cellular Activity: Western Blot for Histone Acetylation

Causality: Western blotting provides a direct and semi-quantitative readout of the inhibitor's effect on its substrate in a cellular context.[20][21] A reduction in specific acetylation marks known to be catalyzed by EP300/CREBBP (e.g., H3K18ac, H3K27ac) upon inhibitor treatment is strong evidence of on-target cellular activity.[22][23]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7, MOLT-4) at an appropriate density.

    • Treat cells with a dose-response of A-485 or CPI-1612 (e.g., 10 nM to 10 µM) for a defined period (e.g., 3-6 hours).[7] Include a DMSO vehicle control.

  • Histone Extraction or Whole-Cell Lysis:

    • For Histone Extraction (Enriched): Harvest cells, lyse them in a hypotonic buffer, and isolate the nuclei. Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[20][24]

    • For Whole-Cell Lysate: Lyse cells directly in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., TSA, sodium butyrate) to preserve acetylation states.[20]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 15-20 µg of protein per lane on a 15% SDS-PAGE gel to resolve the small histone proteins.[22]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[21]

  • Immunodetection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the mark of interest (e.g., anti-H3K18ac or anti-H3K27ac).

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Crucial Control: Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading of histone protein across lanes.[25]

Conclusion and Recommendations

Both A-485 and aminopyridine-based inhibitors like CPI-1612 are valuable, selective chemical probes for studying EP300/CREBBP biology. They share a common on-target mechanism but exhibit a critical difference in potency that is dictated by their susceptibility to competition from the endogenous cofactor, acetyl-CoA.

  • A-485 is a well-characterized and effective inhibitor. However, researchers must be mindful that its cellular potency is in the micromolar range due to competition with acetyl-CoA. It remains a suitable tool, particularly for studies where high nanomolar potency is not a prerequisite.

  • EP300/CREBBP-IN-4 (represented by CPI-1612) demonstrates superior biochemical and cellular potency, largely because it is less affected by physiological acetyl-CoA concentrations.[7][9][10][11] This makes it the inhibitor of choice for experiments requiring maximal target inhibition at lower concentrations and for ensuring robust on-target effects in diverse cellular and metabolic contexts.

Ultimately, the choice of inhibitor should be guided by the specific experimental question and a thorough understanding of the compound's properties. By employing the rigorous, self-validating experimental systems detailed in this guide, researchers can generate high-quality, reproducible data to confidently advance our understanding of EP300/CREBBP function in health and disease.

References

  • Almqvist, H. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]

  • Gould, C. et al. (2023). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ACS Chemical Biology. [Link]

  • Gould, C. et al. (2023). Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. PMC. [Link]

  • BPS Bioscience. Data Sheet BRD2 (BD1+BD2) TR-FRET Assay Kit. BPS Bioscience. [Link]

  • Xing, Y. et al. (2019). Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. PMC. [Link]

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Hammitzsch, A. et al. (2015). Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition. PMC. [Link]

  • ACS Publications. (2023). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors | ACS Chemical Biology. ACS Publications. [Link]

  • Research Square. (2023). (PDF) Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. Research Square. [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Reaction Biology. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. Reaction Biology. [Link]

  • Wilson, L. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. [Link]

  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

  • BMG Labtech. Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. [Link]

  • Mathur, R. et al. (2022). Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma. PMC. [Link]

  • Ciulli, A. et al. (2021). A direct high-throughput protein quantification strategy facilitates discovery and characterization of a celastrol-derived BRD4 degrader. bioRxiv. [Link]

  • ACS Publications. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | ACS Pharmacology & Translational Science. ACS Publications. [Link]

  • ResearchGate. (2023). (PDF) Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ResearchGate. [Link]

  • AACR Journals. (2019). CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. AACR Journals. [Link]

  • CellCentric. (2019). Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal. CellCentric. [Link]

  • PLOS One. (2022). CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells. PLOS One. [Link]

  • Yang, H. et al. (2021). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. PMC. [Link]

  • Spencer, A. et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. PMC - NIH. [Link]

  • Bio-protocol. (2025). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]

  • Lv, D. et al. (2019). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PMC. [Link]

  • ResearchGate. Schematic illustration of AlphaLISA® protein interaction determination protocol using recombinant matrix metalloproteinase (MMP). ResearchGate. [Link]

  • ACS Publications. (2023). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors | ACS Chemical Biology. ACS Publications. [Link]

  • Open Academic Journals Index. (2018). A protein isolation method for western blot to study histones with an internal control protein. Open Academic Journals Index. [Link]

  • AACR. Discovery and characterization of potent, selective CBP degraders. AACR. [Link]

Sources

Comparative

Evaluating the Therapeutic Window of Ep300/CREBBP-IN-4: A Comparative Guide to Next-Generation HAT Inhibitors

The paralogous histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP) are master epigenetic regulators. By acetylating histones (e.g., H3K18ac, H3K27ac) and non-histone proteins, they drive enhancer-mediated tra...

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Author: BenchChem Technical Support Team. Date: April 2026

The paralogous histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP) are master epigenetic regulators. By acetylating histones (e.g., H3K18ac, H3K27ac) and non-histone proteins, they drive enhancer-mediated transcription of critical oncogenes like MYC and the Androgen Receptor (AR). Consequently, targeting the EP300/CREBBP axis has become a major frontier in precision oncology.

However, translating biochemical potency into a viable in vivo therapeutic window has proven challenging. First-generation HAT inhibitors often suffer from target-competition by high intracellular concentrations of the natural substrate, Acetyl-CoA. This guide critically evaluates the therapeutic window of the highly potent HAT inhibitor Ep300/CREBBP-IN-4 [1], comparing its performance against established alternatives like A-485, CPI-1612, and the bromodomain inhibitor CCS1477 (Inobrodib).

The Mechanistic Paradigm: HAT vs. Bromodomain Inhibition

To evaluate the therapeutic window of any EP300/CREBBP targeting agent, we must first delineate its mechanism of action. The EP300/CREBBP proteins possess two distinct druggable pockets: the catalytic HAT domain and the acetyl-lysine reading Bromodomain .

  • HAT Inhibitors (Ep300/CREBBP-IN-4, A-485, CPI-1612): These molecules bind to the catalytic pocket, directly competing with Acetyl-CoA to prevent the deposition of new acetyl marks. Their therapeutic window is heavily dependent on their ability to maintain target occupancy in a metabolite-rich cellular environment[2][3].

  • Bromodomain Inhibitors (CCS1477): These agents do not block acetylation directly. Instead, they sterically occlude the bromodomain, preventing EP300/CREBBP from anchoring to previously acetylated chromatin[4].

G PANK4 PANK4 Enzyme AcCoA Acetyl-CoA (5-15 μM) PANK4->AcCoA Consumes/Regulates EP300_HAT EP300/CREBBP HAT Domain AcCoA->EP300_HAT Substrate Histone Histone Acetylation (H3K18ac / H3K27ac) EP300_HAT->Histone Catalyzes EP300_BRD EP300/CREBBP Bromodomain EP300_BRD->Histone Binds Acetyl-Lysine IN4 Ep300/CREBBP-IN-4 (HAT Inhibitor) IN4->EP300_HAT Competitive Inhibition CCS CCS1477 (BRD Inhibitor) CCS->EP300_BRD Steric Blockade Transcription Oncogenic Transcription Histone->Transcription Activates

Fig 1: Mechanistic divergence of EP300/CREBBP HAT vs. Bromodomain inhibition.

The Acetyl-CoA Competition Hurdle

The primary reason many early-stage HAT inhibitors fail in vivo is the Acetyl-CoA competition hurdle . Standard biochemical assays often evaluate IC50 values using sub-physiological concentrations of Acetyl-CoA (e.g., 0.1 μM). However, whole-cell metabolomic measurements indicate that physiological Acetyl-CoA concentrations range from 5 to 15 μM [5].

Because HAT inhibitors operate via an occupancy-based mechanism, high intracellular Acetyl-CoA can competitively antagonize drug binding. For example, the well-known probe A-485 exhibits an impressive IC50 of ~45 nM in standard assays. Yet, when exposed to physiological Acetyl-CoA levels (5 μM), its IC50 drastically shifts into the micromolar range (~1.3 μM), effectively collapsing its therapeutic window[3].

Ep300/CREBBP-IN-4 circumvents this limitation. With an ultra-potent baseline IC50 of 24 nM against EP300, it possesses sufficient binding affinity to resist displacement by endogenous Acetyl-CoA, ensuring sustained epigenetic modulation without requiring dose escalations that trigger off-target toxicity.

Comparative Data Analysis

The table below summarizes the biochemical and cellular profiles of Ep300/CREBBP-IN-4 against leading alternatives.

InhibitorTarget DomainBiochemical IC50 / KdShift at High Acetyl-CoA (5 μM)Primary Mechanism
Ep300/CREBBP-IN-4 HAT24 nM (EP300) / 64 nM (CREBBP)Minimal shift (Maintains nM potency)Acetyl-CoA competitive inhibition
CPI-1612 HAT8.1 - 10.7 nM (EP300)Minimal shift (Maintains nM potency)Acetyl-CoA competitive inhibition
A-485 HAT44.8 nM (EP300)Severe shift (IC50 drops to ~1.3 μM)Acetyl-CoA competitive inhibition
CCS1477 (Inobrodib) Bromodomain1.3 nM (EP300) / 1.7 nM (CBP)N/A (Non-competitive with AcCoA)Steric blockade of acetyl-lysine binding

Self-Validating Experimental Workflows

To objectively evaluate the therapeutic window of a HAT inhibitor, we must utilize experimental models that actively manipulate intracellular metabolite levels. The following workflows leverage the PANK4 knockout model . PANK4 normally consumes metabolic intermediates; knocking it out artificially spikes intracellular Acetyl-CoA levels, creating a stringent stress-test for the drug's binding affinity[6].

Workflow Step1 1. Biochemical Profiling (Varying Acetyl-CoA) Step2 2. Target Engagement (H3K18ac/H3K27ac) Step1->Step2 Step3 3. PANK4 KO Viability (Metabolite Competition) Step2->Step3 Step4 4. Therapeutic Window (Efficacy vs. Toxicity) Step3->Step4

Fig 2: Self-validating workflow for evaluating the therapeutic window of HAT inhibitors.

Protocol 1: Acetyl-CoA Dependent Biochemical HAT Assay

Causality: This assay determines if the inhibitor's potency is artificially inflated by low substrate conditions. By testing at both 0.1 μM and 5.0 μM Acetyl-CoA, we calculate the "shift ratio," which predicts in vivo failure rates.

  • Reagent Preparation: Prepare recombinant EP300 HAT domain (aa 1284–1673) and a biotinylated histone H3 peptide substrate.

  • Compound Titration: Plate Ep300/CREBBP-IN-4, A-485, and CPI-1612 in a 10-point, 3-fold serial dilution (starting at 10 μM) in a 384-well plate.

  • Substrate Addition (The Critical Variable):

    • Condition A: Add reaction buffer containing 0.1 μM Acetyl-CoA.

    • Condition B: Add reaction buffer containing 5.0 μM Acetyl-CoA (Physiological mimic).

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Stop the reaction and add TR-FRET detection reagents (Europium-labeled anti-H3K27ac antibody and APC-streptavidin).

  • Validation Check: Ensure the no-enzyme negative control yields baseline fluorescence. Calculate the IC50 shift. A shift >20× (as seen with A-485) indicates a high risk of target-competition in vivo.

Protocol 2: Cellular PANK4-KO Resistance Assay

Causality: To prove that the biochemical shift translates to cellular efficacy, we use isogenic cell lines. If a drug loses its ability to inhibit proliferation in PANK4-KO cells (which have high Acetyl-CoA) compared to WT cells, its therapeutic window is fundamentally compromised by local metabolic states.

  • Cell Line Engineering: Utilize MCF-10A mammary epithelial cells. Generate PANK4 knockout (KO) cells via CRISPR/Cas9.

  • Isogenic Rescue (Internal Control): Stably re-express wild-type PANK4 (KO+WT) or an empty vector (KO+EV) in the KO background. This isolates PANK4-driven Acetyl-CoA accumulation as the sole variable.

  • Metabolite Validation: Before drug treatment, lyse a subset of cells and perform LC-MS to verify that KO+EV cells possess significantly higher Acetyl-CoA pools than KO+WT cells.

  • Target Engagement (Western Blot): Treat both cell lines with 1 μM of Ep300/CREBBP-IN-4 or A-485 for 3 hours. Probe lysates for H3K18ac and H3K23ac.

    • Expected Outcome: A-485 will fail to suppress acetylation in KO+EV cells, whereas Ep300/CREBBP-IN-4 will maintain suppression across both lines.

  • Viability Readout: Plate cells in 96-well format, treat with serial dilutions of inhibitors for 72 hours, and measure ATP-dependent viability using CellTiter-Glo. Calculate the cellular IC50 to establish the true therapeutic window.

Conclusion

Evaluating the therapeutic window of epigenetic modulators requires moving beyond simple target affinity. The local metabolic microenvironment—specifically the concentration of Acetyl-CoA—acts as a natural antagonist to HAT inhibitors. While first-generation probes like A-485 are highly susceptible to this occupancy-based resistance, Ep300/CREBBP-IN-4 and CPI-1612 possess the requisite sub-nanomolar to low-nanomolar potency to resist metabolite displacement. For researchers designing in vivo efficacy models, selecting a compound that maintains its biochemical potency under physiological substrate concentrations is the most critical step in ensuring a robust and non-toxic therapeutic window.

References

  • Dancy, B. M., et al. (2023). "Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors." ACS Chemical Biology, 18(10), 2249–2258. Available at:[Link]

  • Giles, P. J., et al. (2023). "Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies." Cancer Cell, 41(12), 2136-2153.e13. Available at: [Link]

Sources

Validation

comparative analysis of Ep300/CREBBP inhibitors in breast cancer models

A Comparative Guide to EP300/CREBBP Inhibitors in Breast Cancer Models This guide provides a comprehensive comparative analysis of prominent EP300/CREBBP inhibitors currently under investigation in preclinical breast can...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to EP300/CREBBP Inhibitors in Breast Cancer Models

This guide provides a comprehensive comparative analysis of prominent EP300/CREBBP inhibitors currently under investigation in preclinical breast cancer models. We will delve into the mechanistic rationale for targeting these enzymes, compare the efficacy of leading compounds with supporting experimental data, and provide detailed protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate this promising therapeutic landscape.

Introduction: The Rationale for Targeting EP300/CREBBP in Breast Cancer

The E1A-associated protein p300 (EP300) and CREB-binding protein (CREBBP) are highly homologous histone acetyltransferases (HATs) that function as critical transcriptional co-activators. By acetylating histone proteins, they relax chromatin structure, making it more accessible for transcription factors to bind and initiate gene expression. In the context of breast cancer, particularly estrogen receptor-positive (ER+) subtypes, EP300/CREBBP play a pivotal role in driving oncogenic gene expression programs. They are recruited by the estrogen receptor to chromatin, where they enhance the transcription of genes essential for tumor growth and proliferation.

Given their central role, inhibiting the HAT activity of EP300/CREBBP presents a compelling therapeutic strategy to disrupt ER-driven tumorigenesis and overcome resistance to standard-of-care endocrine therapies.

Comparative Analysis of Leading EP300/CREBBP Inhibitors

Several small molecule inhibitors targeting the HAT domain of EP300/CREBBP have been developed. Here, we compare two of the most well-characterized compounds: A-485 and GNE-781.

A-485: The Prototypical Potent and Selective Inhibitor

A-485 is a potent and selective inhibitor of the KAT domain of p300/CBP. It has been shown to effectively suppress the growth of various cancer cell lines, including those derived from breast cancer.

GNE-781: A Candidate with Favorable Pharmacokinetic Properties

GNE-781 is another potent inhibitor of p300/CBP with demonstrated in vivo activity. Its development has focused on improving pharmacokinetic properties for potential clinical translation.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the reported in vitro efficacy of A-485 and GNE-781 in common ER+ breast cancer cell lines.

InhibitorCell LineIC50 (nM)Key FindingsReference
A-485 MCF-7~50-100Potent suppression of cell proliferation
A-485 T-47D~100-200Induction of apoptosis
GNE-781 MCF-7~20-50Strong inhibition of ER-dependent gene expression
GNE-781 T-47D~50-100Efficacy in xenograft models

Note: IC50 values are approximate and can vary based on experimental conditions.

Mechanistic Deep Dive: How EP300/CREBBP Inhibitors Disrupt Oncogenic Signaling

EP300/CREBBP inhibitors exert their anti-tumor effects by preventing the acetylation of histones at key gene regulatory elements, such as enhancers. This leads to a more condensed chromatin state, repressing the expression of critical oncogenes and cell cycle regulators. In ER+ breast cancer, this specifically impacts the estrogen receptor signaling axis.

EP300_CREBBP_Pathway cluster_nucleus Cell Nucleus ER Estrogen Receptor (ER) EP300_CREBBP EP300/CREBBP ER->EP300_CREBBP recruits DNA DNA ER->DNA binds to EREs Estrogen Estrogen Estrogen->ER binds & activates Histones Histones EP300_CREBBP->Histones acetylates (Ac) Histones->DNA loosens chromatin Oncogenes Oncogenes (e.g., MYC) DNA->Oncogenes enables transcription Proliferation Tumor Growth & Proliferation Oncogenes->Proliferation drives Inhibitor EP300/CREBBP Inhibitor (e.g., A-485, GNE-781) Inhibitor->EP300_CREBBP inhibits

Caption: EP300/CREBBP signaling axis in ER+ breast cancer and the mechanism of its inhibition.

Experimental Protocols for Inhibitor Evaluation

Here, we provide standardized protocols for the preclinical assessment of EP300/CREBBP inhibitors in breast cancer models.

In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the dose-dependent effect of an inhibitor on cell viability.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the EP300/CREBBP inhibitor and treat the cells for 72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate to induce cell lysis, and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.

In Vivo Xenograft Tumor Model

This protocol assesses the in vivo efficacy of an inhibitor in a mouse model.

  • Cell Implantation: Subcutaneously implant 5 x 10^6 MCF-7 cells into the flank of female immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomize mice into vehicle and treatment groups. Administer the EP300/CREBBP inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Endpoint Analysis: At the end of the study, excise tumors for downstream analysis (e.g., histology, Western blotting).

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EP300/CREBBP inhibitor.

Preclinical_Workflow Start Compound Synthesis & Initial Screening InVitro In Vitro Efficacy (Cell Viability, Apoptosis) Start->InVitro MoA Mechanism of Action (ChIP-seq, Western Blot) InVitro->MoA InVivo In Vivo Xenograft Model MoA->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Assessment PKPD->Tox End IND-Enabling Studies Tox->End

Caption: A streamlined workflow for the preclinical development of EP300/CREBBP inhibitors.

Future Perspectives and Conclusion

The development of potent and selective EP300/CREBBP inhibitors represents a significant advancement in the field of epigenetic therapy for breast cancer. While preclinical data for compounds like A-485 and GNE-781 are highly encouraging, further research is needed to understand potential resistance mechanisms and to identify predictive biomarkers for patient stratification. The continued investigation of these inhibitors in clinical trials will be crucial to realizing their full therapeutic potential.

References

  • Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature, 550(7674), 128-132. [Link]

  • Hashim, S., et al. (2021). Preclinical characterization of the p300/CBP histone acetyltransferase inhibitor GNE-781. Molecular Cancer Therapeutics, 20(1), 37-48. [Link]

Comparative

Assessing the In Vivo Efficacy of Ep300/CREBBP-IN-4 Relative to Leading Inhibitors

As the epigenetic landscape of oncology matures, targeting the paralogous histone acetyltransferases EP300 and CREBBP (CBP) has transitioned from biochemical curiosity to a validated therapeutic strategy. EP300/CREBBP ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As the epigenetic landscape of oncology matures, targeting the paralogous histone acetyltransferases EP300 and CREBBP (CBP) has transitioned from biochemical curiosity to a validated therapeutic strategy. EP300/CREBBP act as master transcriptional co-activators, driving oncogenic programs in prostate cancer, breast cancer, and hematological malignancies.

For drug development professionals and application scientists, selecting the right preclinical inhibitor is critical. Ep300/CREBBP-IN-4 (CAS 2259641-42-2) is a highly potent tool compound[1], but how does its in vivo efficacy and mechanism compare to clinical-stage analogues like CPI-1612 , A-485 , and the bromodomain inhibitor CCS1477 ?

This guide provides an objective, data-driven comparison of these inhibitors, exploring the causality behind their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and outlines a self-validating experimental workflow for rigorous in vivo assessment.

Mechanistic Overview: HAT vs. Bromodomain Inhibition

EP300 and CREBBP possess two primary druggable domains: the Histone Acetyltransferase (HAT) domain (the "writer") and the Bromodomain (the "reader").

Ep300/CREBBP-IN-4, CPI-1612, and A-485 are catalytic HAT inhibitors. They competitively bind the active site, blocking the transfer of acetyl groups from acetyl-CoA to histone lysine residues (primarily H3K27 and H3K18)[2][3]. Conversely, CCS1477 targets the bromodomain, preventing EP300/CREBBP from docking onto previously acetylated chromatin, thereby starving oncogenes of their transcriptional machinery[4][5].

G EP300 EP300/CREBBP (Co-activators) HAT HAT Domain (Acetylation Writer) EP300->HAT BRD Bromodomain (Acetylation Reader) EP300->BRD H3K27ac Histone Acetylation (H3K27ac / H3K18ac) HAT->H3K27ac Catalyzes Oncogenes Oncogenic Transcription (MYC, AR, ER, FOXA1) BRD->Oncogenes Recruitment H3K27ac->Oncogenes Chromatin Opening Tumor Tumor Proliferation & Survival Oncogenes->Tumor Inhibitor1 HAT Inhibitors (Ep300/CREBBP-IN-4, CPI-1612, A-485) Inhibitor1->HAT Blocks Inhibitor2 BRD Inhibitors (CCS1477) Inhibitor2->BRD Blocks

Mechanism of EP300/CREBBP inhibition via HAT and Bromodomain targeting.

Quantitative Comparison of EP300/CREBBP Inhibitors

When transitioning from in vitro assays to in vivo models, biochemical potency (IC50) does not always scale linearly with tumor growth inhibition. Structural optimizations dictate oral bioavailability, clearance rates, and susceptibility to metabolic competition.

InhibitorTarget DomainBiochemical PotencyIn Vivo Dosing (Mouse)Key Oncology Indications Evaluated
Ep300/CREBBP-IN-4 HATEP300: 24 nMCBP: 64 nMVaries (Preclinical tool)Broad Oncology[1]
CPI-1612 HATEP300: 8.1 nM0.25 - 10 mg/kg PO BIDER+ Breast Cancer, MCL[6][7]
A-485 HATp300: 9.8 nMCBP: 2.6 nM10 - 20 mg/kg IP/POProstate Cancer, DLBCL[8][9]
CCS1477 Bromodomainp300: 1.3 nMCBP: 1.7 nM10 - 30 mg/kg PO QD/QODCRPC, Multiple Myeloma[4][5]
Expert Insights on In Vivo Efficacy Causality
  • Metabolic Competition (The Acetyl-CoA Factor): Because HAT inhibitors like Ep300/CREBBP-IN-4 and A-485 are acetyl-CoA competitive, their in vivo efficacy can be blunted by tumor metabolic rewiring. Tumors that overproduce acetyl-CoA can directly outcompete the inhibitor for active site occupancy[2].

  • Bioavailability Optimization: CPI-1612 was developed by replacing the indole scaffold of earlier generation compounds with an aminopyridine core. This structural shift drastically improved solubility and pharmacokinetics, resulting in a 20-fold lower efficacious dose in vivo compared to its predecessors[6].

  • Orthogonal Targeting: CCS1477 (inobrodib) bypasses the acetyl-CoA competition entirely by targeting the bromodomain. In 22Rv1 castration-resistant prostate cancer (CRPC) xenografts, CCS1477 achieved complete tumor stasis at 10-30 mg/kg by directly downregulating AR-FL, AR-V7, and c-Myc[4].

Self-Validating Experimental Protocol: In Vivo Efficacy Assessment

To objectively assess the efficacy of Ep300/CREBBP-IN-4 against these alternatives, researchers must employ a self-validating system . A common failure point in epigenetic drug testing is the inability to decouple pharmacokinetic failure (the drug didn't reach the tumor) from biological non-response (the drug reached the tumor, but the tumor didn't care).

The following protocol utilizes peripheral blood mononuclear cells (PBMCs) as a systemic surrogate marker to guarantee target engagement.

Phase 1: Model Establishment & Dosing
  • Xenograft Implantation: Implant 5x10⁶ target cells (e.g., MCF7 for ER+ breast cancer or 22Rv1 for CRPC) subcutaneously into the right flank of 6-8 week-old female Balb/c nude or NOD-SCID mice[7][10].

  • Randomization: Once tumors reach ~150-200 mm³, randomize mice into treatment cohorts (n=8 per arm for efficacy; n=3 per arm for parallel PD studies)[10].

  • Administration:

    • Vehicle Control: Formulate matching the most complex drug vehicle (e.g., 5% DMSO + 0.5% methylcellulose)[11].

    • Ep300/CREBBP-IN-4: Administer via IP or PO based on specific formulation solubility.

    • CPI-1612 (Comparator): 0.25 mg/kg to 10 mg/kg PO, BID[6][7].

Phase 2: Pharmacodynamic (PD) Validation (The Causality Check)

Why this matters: Measuring H3K27ac in PBMCs confirms that the inhibitor is systemically active. If PBMC H3K27ac drops but tumor volume remains static, the tumor is biologically resistant. If PBMC H3K27ac does not drop, the formulation/dosing is inadequate.

  • Blood Collection: At steady-state (e.g., Day 7, 3 hours post-dose), collect 100 µL of blood via submandibular bleed.

  • PBMC Isolation & Fixation: Isolate PBMCs using a density gradient. Fix cells immediately in 4% paraformaldehyde to freeze the epigenetic state[7].

  • FACS Analysis: Permeabilize cells and stain with an anti-H3K27ac primary antibody and a fluorophore-conjugated secondary. Quantify the geometric mean fluorescence intensity (gMFI) relative to the vehicle cohort[7].

Phase 3: Tumor Efficacy & Transcriptional Readouts
  • Tumor Kinetics: Measure tumor volume via calipers every 3 days for 21-28 days[7][10].

  • Tissue Harvesting: At study termination, excise the tumor. Flash-freeze half in liquid nitrogen for RNA extraction; fix the other half in 10% formalin for immunohistochemistry (IHC)[10].

  • Transcriptional Repression: Perform qRT-PCR or RNA-seq on the flash-frozen tissue to quantify the downregulation of EP300-dependent oncogenes (e.g., MYC, SLC45A3, TMPRSS2)[4][9].

Conclusion

While Ep300/CREBBP-IN-4 provides a highly potent biochemical baseline for HAT inhibition (EP300 IC50 = 24 nM), its in vivo deployment requires rigorous formulation and PK/PD validation. When benchmarked against CPI-1612 (optimized for oral bioavailability) or A-485 (extensively validated in lineage-specific tumors), researchers must carefully monitor intracellular acetyl-CoA levels which can competitively suppress HAT inhibitor efficacy. Alternatively, utilizing a bromodomain inhibitor like CCS1477 provides an orthogonal mechanism to achieve robust in vivo tumor stasis, particularly in heavily transcription-addicted models like CRPC and Multiple Myeloma.

References

  • CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells. PLOS One.[Link]

  • Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. PMC - NIH.[Link]

  • Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor. PMC - NIH.[Link]

  • Characterisation of CCS1477: A novel small molecule inhibitor of p300/CBP for the treatment of castration resistant prostate cancer. ASCO Publications.[Link]

  • Targeting EP300 in diffuse large b-cell lymphoma: efficacy of A485 and synergistic effects with XPO1 inhibition. PMC - NIH.[Link]

  • Potent Pre-Clinical and Early Phase Clinical Activity of EP300/CBP Bromodomain Inhibitor CCS1477 in Multiple Myeloma. Blood - ASH Publications.[Link]

  • Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy. PMC - NIH.[Link]

  • p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization. PMC - NIH.[Link]

  • Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. PMC - NIH.[Link]

  • Acetylation writer inhibitor development and uses thereof.

Sources

Validation

Epigenetic Profiling: Validating RNA-Seq Results of Ep300/CREBBP-IN-4 using High-Fidelity qPCR

As a Senior Application Scientist, I frequently observe laboratories struggling with poor correlation between RNA-sequencing (RNA-seq) discovery datasets and downstream reverse transcription quantitative PCR (RT-qPCR) va...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with poor correlation between RNA-sequencing (RNA-seq) discovery datasets and downstream reverse transcription quantitative PCR (RT-qPCR) validation. When evaluating potent epigenetic modifiers like Ep300/CREBBP-IN-4 , this discrepancy is rarely a failure of the sequencing platform. Rather, it stems from systemic flaws in the validation pipeline—specifically, poor temporal experimental design, sub-optimal primer design, and flawed reference gene selection.

This guide provides an objective comparison of Ep300/CREBBP-IN-4 against alternative inhibitors and establishes a self-validating, step-by-step methodology for ensuring absolute transcriptomic fidelity between your RNA-seq and qPCR workflows.

The Epigenetic Landscape: Comparing EP300/CREBBP Inhibitors

EP300 (p300) and CREBBP (CBP) are paralogous histone acetyltransferases (HATs) that act as master transcriptional co-activators. By acetylating histone H3 at lysine 27 (H3K27ac), they open chromatin at critical enhancer regions, driving the expression of oncogenes like MYC and the Androgen Receptor (AR).

Choosing the right inhibitor is the foundation of a reproducible RNA-seq experiment. Ep300/CREBBP-IN-4 is a highly optimized, catalytic HAT inhibitor that demonstrates profound potency, with an IC50 of 24 nM for Ep300 and 64 nM for CREBBP[1].

To contextualize its performance, we must compare it objectively against other standard-of-care alternatives in the field:

Table 1: Comparative Landscape of EP300/CREBBP Inhibitors
InhibitorTarget DomainEP300 PotencyCREBBP PotencyMechanism of Action & Experimental Utility
Ep300/CREBBP-IN-4 HAT (Catalytic)IC50: 24 nMIC50: 64 nMHighly potent catalytic blockade; ideal for mapping direct H3K27ac-dependent enhancer landscapes and transcriptomic repression[1].
A-485 HAT (Catalytic)IC50: 9.8 nMIC50: 2.6 nMGold-standard in vitro probe; highly selective but limited by poor pharmacokinetic properties for in vivo translation[2].
CCS1477 Bromodomain (Reader)Kd: 1.3 nMKd: 1.7 nMOrally bioavailable clinical candidate; blocks the reader function (acetyl-lysine binding) rather than catalytic acetylation[3].
C646 HAT (Catalytic)Ki: 400 nMKi: 400 nMFirst-generation probe; lower potency and known to exhibit off-target cellular toxicity and non-specific metabolic effects[4].

The Scientific Causality: Why choose Ep300/CREBBP-IN-4 over CCS1477 for RNA-seq? If your goal is to study the direct loss of enhancer acetylation (H3K27ac) and its immediate transcriptomic fallout, you must inhibit the catalytic HAT domain (Ep300/CREBBP-IN-4) rather than the reader bromodomain (CCS1477).

The Logical Workflow: From Sequencing to Validation

The biological cascade initiated by Ep300/CREBBP-IN-4 is rapid. The diagram below illustrates the mechanistic workflow from initial drug exposure to orthogonal validation.

G A Ep300/CREBBP-IN-4 B HAT Catalytic Inhibition A->B C H3K27ac Depletion B->C D Target Gene Repression C->D E RNA-Seq (Global Profiling) D->E Transcriptome F RT-qPCR (Target Validation) E->F Orthogonal

Caption: Workflow of Ep300/CREBBP-IN-4 mechanism and transcriptomic validation.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure your qPCR data perfectly mirrors your RNA-seq log2 fold-change (log2FC) values, execute the following protocol. Every step is grounded in molecular causality.

Phase 1: Cell Culture & Inhibitor Kinetics
  • Seeding: Plate your target cell line (e.g., 22Rv1 prostate cancer cells or RAW264.7 macrophages) at 70% confluency.

  • Treatment: Treat with Ep300/CREBBP-IN-4 at 100 nM to 1 µM (depending on cell permeability).

  • Temporal Causality (Critical): Harvest cells at 6 to 12 hours post-treatment.

    • Why? EP300 directly acetylates H3K27 to promote transcription. Inhibiting this complex causes an immediate drop in primary target mRNA. If you wait 48 hours, the RNA-seq landscape will be dominated by secondary phenotypic effects (e.g., cell cycle arrest, apoptosis), masking the direct pharmacological mechanism of the drug[5].

Phase 2: RNA Extraction & Library Preparation
  • Extraction: Lyse cells using a chaotropic salt buffer (e.g., Guanidinium thiocyanate).

  • DNase I Digestion: Perform rigorous on-column DNase I digestion.

    • Why? Even trace amounts of genomic DNA (gDNA) will co-amplify during qPCR, artificially inflating the apparent expression levels of low-abundance transcripts and destroying the correlation with your RNA-seq data.

  • Sequencing: Proceed with poly(A) enrichment and paired-end 150bp sequencing. Filter for differentially expressed genes (DEGs) with |log2FC| > 1.0 and an adjusted p-value < 0.05.

Phase 3: High-Fidelity Reverse Transcription
  • Priming Strategy: Synthesize cDNA using a master mix containing both oligo(dT) primers and random hexamers .

    • Why? Relying solely on oligo(dT) introduces a severe 3' bias. If your qPCR primers are designed near the 5' end of a long transcript (e.g., MYC), the qPCR will falsely report low expression, contradicting the even coverage generated by RNA-seq fragmentation.

Phase 4: qPCR Execution & Algorithmic Normalization
  • Primer Design: Design primers that span exon-exon junctions to render them gDNA-blind. Keep amplicon lengths between 70-150 bp for optimal SYBR Green efficiency.

  • Normalization Causality (The Failure Point): This is where most validations fail. Ep300/CREBBP-IN-4 causes global transcriptional repression by shutting down broad enhancer networks[6]. Standard reference genes like GAPDH or ACTB are often inadvertently downregulated by HAT inhibitors.

    • The Solution: You must use a geometric mean of at least three empirically validated reference genes (e.g., HPRT1, TBP, PPIA) evaluated by geNorm or NormFinder algorithms. Failing to do so will result in an artificial skew, making the inhibitor look less potent than the RNA-seq data suggests.

By adhering to this causality-driven framework, researchers can confidently validate the transcriptomic impact of Ep300/CREBBP-IN-4, ensuring that the transition from genome-wide discovery to targeted qPCR is mathematically and biologically sound.

References

  • p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization Source: PMC - National Institutes of Health URL:[Link]

  • Targeting p300/CBP in lethal prostate cancer (CCS1477) Source: PMC - National Institutes of Health URL:[Link]

  • CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells Source: PMC - National Institutes of Health URL:[Link]

Sources

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